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  • Product: 2,7-Dimethyloctane-3,6-diol
  • CAS: 31206-61-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (3R,6R)-2,7-Dimethyloctane-3,6-diol: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction (3R,6R)-2,7-Dimethyloctane-3,6-diol is a chiral diol of significant interest in the field of asymmetric synthesis. As a C2-symmetric molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,6R)-2,7-Dimethyloctane-3,6-diol is a chiral diol of significant interest in the field of asymmetric synthesis. As a C2-symmetric molecule, it possesses a unique stereochemical architecture that makes it a valuable candidate for applications as a chiral auxiliary or ligand in stereoselective transformations.[1][2] Chiral diols are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic considerations for (3R,6R)-2,7-Dimethyloctane-3,6-diol, offering insights for its potential utilization in research and development.

Chemical Structure and Stereochemistry

(3R,6R)-2,7-Dimethyloctane-3,6-diol has the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol .[4] Its structure consists of an eight-carbon chain with methyl groups at positions 2 and 7, and hydroxyl groups at positions 3 and 6. The stereochemistry at carbons 3 and 6 is designated as 'R', leading to a C2-symmetric molecule. This symmetry is a crucial feature, as it can simplify the stereochemical analysis of reactions where it is employed as a chiral ligand or auxiliary.

Systematic Name (IUPAC): (3R,6R)-2,7-dimethyloctane-3,6-diol[5]

CAS Number: 374791-05-6[4]

Chemical Structure:

The C2 symmetry axis passes through the midpoint of the C4-C5 bond, and a 180° rotation around this axis results in an identical molecule.

Physicochemical and Spectroscopic Properties

While extensive experimental data for (3R,6R)-2,7-Dimethyloctane-3,6-diol is not widely published, some properties can be inferred from supplier data and general knowledge of similar long-chain diols.

Table 1: Physicochemical Properties of (3R,6R)-2,7-Dimethyloctane-3,6-diol

PropertyValueSource
Physical Form White powder or crystals or flocculent solid
Molecular Formula C₁₀H₂₂O₂[4]
Molecular Weight 174.28 g/mol [4]
Boiling Point (Predicted) 252.2 ± 8.0 °C[4]
Purity 98%
Storage Temperature 2-8 °C, sealed in dry conditions

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers. Key signals would include those for the methyl protons, the methine protons adjacent to the hydroxyl groups, and the methylene protons of the carbon backbone. The use of chiral derivatizing agents could be employed to determine enantiomeric purity by resolving the signals of the enantiomers.[6][7]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule. The C2 symmetry would result in a reduced number of signals compared to an asymmetric analogue.

  • Infrared (IR) Spectroscopy: A broad and strong absorption band in the region of 3400-3300 cm⁻¹ would be characteristic of the hydrogen-bonded O-H stretching vibrations of the hydroxyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain diols, which may include the loss of water and cleavage of the carbon chain.

Synthesis of (3R,6R)-2,7-Dimethyloctane-3,6-diol

The synthesis of enantiomerically pure chiral diols is a well-established area of organic chemistry.[1] A highly effective and common method for the preparation of C2-symmetric diols is the enantioselective reduction of the corresponding diketone.[8] For (3R,6R)-2,7-Dimethyloctane-3,6-diol, the logical precursor would be 2,7-dimethyloctane-3,6-dione.[9][10]

The key to a successful synthesis lies in the choice of a suitable chiral catalyst and reducing agent to achieve high diastereoselectivity and enantioselectivity.

SynthesisWorkflow Diketone 2,7-Dimethyloctane-3,6-dione Reaction Asymmetric Reduction Diketone->Reaction Catalyst Chiral Catalyst (e.g., Ru-TsDPEN complex) Catalyst->Reaction Catalyzes ReducingAgent Reducing Agent (e.g., H₂ or isopropanol) ReducingAgent->Reaction Provides hydride Diol (3R,6R)-2,7-Dimethyloctane-3,6-diol Reaction->Diol Forms

Figure 1: General workflow for the asymmetric reduction of a diketone to a chiral diol.

Experimental Protocol: Asymmetric Transfer Hydrogenation

The following is a generalized protocol based on established methods for the asymmetric reduction of diketones.[11] Optimization for the specific substrate, 2,7-dimethyloctane-3,6-dione, would be necessary.

Materials:

  • 2,7-Dimethyloctane-3,6-dione

  • Chiral Ruthenium catalyst (e.g., (S,S)-RuCl(p-cymene)(TsDPEN))

  • Isopropanol (as both solvent and hydrogen source)

  • Base (e.g., KOH or NaOiPr)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add 2,7-dimethyloctane-3,6-dione and the chiral ruthenium catalyst (typically 0.1-1 mol%).

  • Add degassed isopropanol as the solvent.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the enantiomerically pure (3R,6R)-2,7-Dimethyloctane-3,6-diol.

The choice of the chiral ligand on the metal catalyst is critical for achieving high enantioselectivity. Ligands such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) are often effective for the asymmetric transfer hydrogenation of ketones.[11]

Potential Applications in Asymmetric Synthesis and Drug Development

As a C2-symmetric chiral diol, (3R,6R)-2,7-Dimethyloctane-3,6-diol holds significant potential as a ligand in a variety of metal-catalyzed asymmetric reactions.[1][2]

Applications cluster_applications Potential Applications Diol (3R,6R)-2,7-Dimethyloctane-3,6-diol Ligand Chiral Ligand Diol->Ligand Forms complex with metal Auxiliary Chiral Auxiliary Diol->Auxiliary AsymmetricReduction Asymmetric Reduction of Ketones Ligand->AsymmetricReduction AsymmetricAllylation Asymmetric Allylation Ligand->AsymmetricAllylation DielsAlder Diels-Alder Reactions Ligand->DielsAlder DrugSynthesis Chiral Building Block in Drug Synthesis Auxiliary->DrugSynthesis

Figure 2: Potential applications of (3R,6R)-2,7-Dimethyloctane-3,6-diol in asymmetric synthesis.

As a Chiral Ligand:

The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of transformations, including:

  • Asymmetric Reductions: In complex with metals like ruthenium, rhodium, or iridium, it could be used to catalyze the enantioselective reduction of prochiral ketones to chiral alcohols.[8]

  • Asymmetric Allylations: As a ligand for Lewis acids, it could facilitate the enantioselective addition of allylating agents to aldehydes or imines.[12]

  • Diels-Alder Reactions: It could be used to create a chiral Lewis acid catalyst for enantioselective Diels-Alder reactions.[13]

As a Chiral Auxiliary:

(3R,6R)-2,7-Dimethyloctane-3,6-diol can be covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

In Drug Development:

Chiral diols are important structural motifs in many biologically active molecules and are often used as key intermediates in the synthesis of pharmaceuticals.[14] The specific stereochemistry of (3R,6R)-2,7-Dimethyloctane-3,6-diol could be leveraged to synthesize complex target molecules with high stereocontrol.

Conclusion

(3R,6R)-2,7-Dimethyloctane-3,6-diol is a C2-symmetric chiral diol with considerable potential in the field of asymmetric synthesis. While detailed experimental data on this specific molecule is limited, its structural features suggest its utility as a chiral ligand or auxiliary in a range of stereoselective transformations. The most promising synthetic route to this diol is through the asymmetric reduction of the corresponding diketone, a well-established methodology that can provide high enantiopurity. Further research into the synthesis, characterization, and application of (3R,6R)-2,7-Dimethyloctane-3,6-diol is warranted to fully explore its potential as a valuable tool for chemists in academia and industry, particularly in the development of new synthetic methodologies and the construction of complex chiral molecules for drug discovery.

References

  • PMC. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Retrieved from [Link]

  • PMC. (n.d.). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Retrieved from [Link]

  • Wikipedia. (2023, September 26). Enantioselective reduction of ketones. Retrieved from [Link]

  • Who we serve. (n.d.). Preparation of a C2-Symmetric Binol-Derived Diol and Its Application in the Catalytic Enantioselective and Catalyst-Controlled D. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Retrieved from [Link]

  • SciSpace. (2022, February 8). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]

  • RSC Publishing. (2022, February 1). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]

  • MDPI. (2018, September 11). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, February 10). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP1012131B1 - Enantioselective reduction of ketones with a silane agent/metal compound/chiral ligand system.
  • Scilit. (n.d.). Syntheses and applications of C2-symmetric chiral diols. Retrieved from [Link]

  • ChemBK. (2024, April 10). (3R,6R)-3,6-dimethyloct-4-yne-3,6-diol - Names and Identifiers. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Regio- and Enantioselective Monofunctionalization of Diols via Hemiboronic Acid Catalysis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, May 13). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]

  • PubMed. (n.d.). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. Retrieved from [Link]

  • PubMed. (2010, January 15). Chiral 1,2-diols: the assignment of their absolute configuration by NMR made easy. Retrieved from [Link]

  • Next Peptide. (n.d.). 374791-05-6 | (3R,6R)-2,7-Dimethyloctane-3,6-diol. Retrieved from [Link]

  • 上海腾渤医药科技有限公司. (n.d.). (3R,6R)-2,7-dimethyloctane-3,6-diol. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dimethyloctane-3,6-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol (5). Retrieved from [Link]

  • RSC Publishing. (2007, September 11). Asymmetric organocatalytic reductions mediated by dihydropyridines. Retrieved from [Link]

  • Arkivoc. (2022, November 12). Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones. Retrieved from [Link]

  • EPA. (n.d.). 3,7-Dimethyloctane-1,7-diol Properties. Retrieved from [Link]

  • PMC. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • MDPI. (2021, September 7). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Retrieved from [Link]

  • Frontiers. (2021, June 21). Editorial: “Natural Products as a Tool to Design New anti-MDR Lead Molecules.”. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dimethyloctane-3,6-dione. Retrieved from [Link]

Sources

Exploratory

Technical Analysis: 2,7-Dimethyloctane-3,6-diol Stereoisomers

An In-Depth Technical Guide to 2,7-Dimethyloctane-3,6-diol Stereoisomers The Scaffold of Asymmetric Hydrogenation Executive Summary In the landscape of chiral chemistry, 2,7-Dimethyloctane-3,6-diol represents a critical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,7-Dimethyloctane-3,6-diol Stereoisomers

The Scaffold of Asymmetric Hydrogenation

Executive Summary

In the landscape of chiral chemistry, 2,7-Dimethyloctane-3,6-diol represents a critical class of


-symmetric building blocks. While they appear as simple aliphatic diols, their specific stereoisomers—CAS 374791-05-6 ((3R,6R))  and CAS 129705-30-2 ((3S,6S)) —serve as the foundational architecture for some of the most powerful phospholane ligands used in industrial asymmetric catalysis, specifically the DuPhos  and BPE  families.

This guide analyzes the stereochemical distinction, synthetic pathways, and downstream applications of these isomers, providing researchers with the technical grounding necessary to utilize them in high-value drug development workflows.

Chemical Identity & Stereochemical Architecture

The molecule features a linear octane backbone with two chiral centers at positions 3 and 6, flanked by isopropyl groups. This structure imparts


-symmetry, a "privileged" feature in ligand design that reduces the number of possible competing transition states in catalytic cycles, thereby enhancing enantioselectivity.
Comparative Specification
Feature(3S,6S)-Isomer (3R,6R)-Isomer
CAS Number 129705-30-2 374791-05-6
Configuration


Common Role Precursor to

-Phospholanes
Precursor to

-Phospholanes
Molecular Formula


Molecular Weight 174.28 g/mol 174.28 g/mol
Appearance White Crystalline SolidWhite Crystalline Solid
Melting Point 58–62 °C (Typical)58–62 °C (Typical)
Solubility Soluble in MeOH, EtOH, THFSoluble in MeOH, EtOH, THF

*Note on Configuration Inversion: The synthesis of phospholane ligands typically proceeds via a cyclic sulfate intermediate involving double nucleophilic displacement, which inverts the stereocenters. Thus, the (3S,6S)-diol yields the (2R,5R)-phospholane.

Synthesis & Manufacturing Methodologies

The synthesis of high-purity chiral diols is non-trivial. While chemical reduction of the corresponding diketone is possible, it often yields a mixture of dl (racemic) and meso isomers. Modern industrial routes favor biocatalytic reduction to ensure high diastereomeric and enantiomeric purity.

3.1 The Precursor: 2,7-Dimethyloctane-3,6-dione

The synthesis begins with the construction of the carbon backbone via a Grignard reaction or Claisen condensation.

  • Reagents: Diethyl succinate + Isopropylmagnesium chloride.[1]

  • Mechanism: The succinate backbone provides carbons C3–C6, while the Grignard reagent introduces the terminal isopropyl groups.

  • Reaction:

    
    
    
3.2 Stereoselective Reduction (The "Green" Route)

To obtain the specific CAS isomers (374791-05-6 or 129705-30-2) with >99% ee, enzymatic reduction is the gold standard.

  • Enzyme Class: Carbonyl Reductases (KREDs) or Alcohol Dehydrogenases (ADHs).

  • Cofactor: NADPH/NADH with a recycling system (e.g., Glucose Dehydrogenase).

  • Advantage: Enzymes can differentiate the re- and si-faces of the prochiral ketone, exclusively producing the

    
     or 
    
    
    
    isomer and avoiding the meso impurity.
Visualization: Synthesis Workflow

SynthesisWorkflow Succinate Diethyl Succinate Diketone 2,7-Dimethyloctane-3,6-dione (Achiral Precursor) Succinate->Diketone Grignard Addition Grignard iPr-MgCl Grignard->Diketone EnzymeS KRED (S-selective) Diketone->EnzymeS EnzymeR KRED (R-selective) Diketone->EnzymeR DiolS (3S,6S)-Diol CAS 129705-30-2 EnzymeS->DiolS Biocatalytic Reduction (>99% ee) DiolR (3R,6R)-Diol CAS 374791-05-6 EnzymeR->DiolR Biocatalytic Reduction (>99% ee)

Figure 1: Divergent synthesis of (3S,6S) and (3R,6R) diols from a common diketone precursor using biocatalysis.

Applications in Drug Development: The BPE/DuPhos Connection

The primary utility of these diols is as the chiral scaffold for Bis(phospholane) ligands. These ligands are integral to the Rhodium-catalyzed asymmetric hydrogenation of enamides, a key step in manufacturing chiral amino acids and pharmaceutical intermediates (e.g., Levetiracetam, Sitagliptin).

4.1 Mechanism of Ligand Synthesis

The diol is not the final ligand but the "chiral template."

  • Activation: The diol reacts with thionyl chloride followed by oxidation to form a Cyclic Sulfate .

  • Nucleophilic Substitution: A primary phosphine (e.g., 1,2-bis(phosphino)benzene for DuPhos or 1,2-bis(phosphino)ethane for BPE) attacks the cyclic sulfate.

  • Inversion: This double

    
     displacement inverts the stereocenters.
    
    • (3S,6S)-Diol

      
      (2R,5R)-Phospholane Ligand 
      
    • (3R,6R)-Diol

      
      (2S,5S)-Phospholane Ligand 
      
4.2 The "Quadrant Diagram" Concept

The resulting phospholane ligands create a rigid chiral pocket around the metal center. The isopropyl groups (derived from the diol) block two diagonal quadrants of the coordination sphere, forcing the substrate to bind in a specific orientation. This steric locking mechanism is responsible for the exceptional enantioselectivity (>99% ee) seen in hydrogenation reactions.

Visualization: Ligand Generation Pathway

LigandPathway Diol (3S,6S)-2,7-Dimethyloctane-3,6-diol (CAS 129705-30-2) CyclicSulfate Cyclic Sulfate Intermediate Diol->CyclicSulfate SOCl2 / RuCl3 (Oxidation) Ligand (R,R)-iPr-BPE Ligand (C2-Symmetric) CyclicSulfate->Ligand Double SN2 Displacement (Inversion of Configuration) Phosphine Primary Bis-Phosphine (e.g., H2P-CH2-CH2-PH2) Phosphine->Ligand Catalyst Rh-Catalyst Complex (Asymmetric Hydrogenation) Ligand->Catalyst Complexation with [Rh(COD)2]+

Figure 2: Transformation of the diol scaffold into the high-value iPr-BPE ligand.

Analytical Characterization & Quality Control

Ensuring the stereochemical integrity of CAS 374791-05-6 and 129705-30-2 is paramount.

5.1 Chiral HPLC Method

Separating the enantiomers requires a chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (95:5 or 90:10).

  • Detection: Refractive Index (RI) or UV (low wavelength, ~210 nm) as the molecule lacks strong chromophores. Derivatization (e.g., with benzoyl chloride) may be required for UV detection.

5.2 NMR Spectroscopy
  • 
     NMR (CDCl3):  The methyl groups of the isopropyl moiety appear as doublets around 
    
    
    
    0.9 ppm. The methine protons (
    
    
    -OH) appear as multiplets around
    
    
    3.4 ppm.
  • Differentiation: In an achiral solvent, enantiomers have identical spectra. To distinguish them via NMR, a chiral shift reagent (e.g.,

    
    ) or derivatization with Mosher's acid is required.
    
Safety & Handling Protocols

While not classified as highly toxic, these diols are chemical intermediates and should be handled with standard laboratory precautions.

  • GHS Classification:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydroxyl groups are hygroscopic; moisture uptake can complicate stoichiometric calculations in ligand synthesis.

  • Self-Validating Protocol: Before use in critical ligand synthesis, verify water content (Karl Fischer titration) is <0.1%, as water decomposes the cyclic sulfate intermediate.

References
  • Burk, M. J. (1991). "

    
    -symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society. Link
    
  • European Patent Office. (2012). "Method for stereoselectively and enzymatically reducing keto compounds." EP2403953A1. Link

  • PubChem. (2025).[2][3] "2,7-Dimethyloctane-3,6-diol Compound Summary." National Library of Medicine. Link

  • ChemicalBook. (2025). "Product Entry: (3S,6S)-2,7-Dimethyloctane-3,6-diol (CAS 129705-30-2)." Link

  • Sigma-Aldrich. (2025). "Product Specification: (3R,6R)-2,7-Dimethyloctane-3,6-diol." Link

Sources

Foundational

Technical Whitepaper: Stereochemical Resolution and Application of 2,7-Dimethyl-3,6-octanediol

Executive Summary 2,7-Dimethyl-3,6-octanediol (CAS 129705-30-2 for the 3S,6S isomer) represents a critical class of aliphatic 1,4-diols utilized as high-performance intermediates in the synthesis of chiral auxiliaries, b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,7-Dimethyl-3,6-octanediol (CAS 129705-30-2 for the 3S,6S isomer) represents a critical class of aliphatic 1,4-diols utilized as high-performance intermediates in the synthesis of chiral auxiliaries, biodegradable polyesters, and non-ionic surfactants. Structurally defined by two isopropyl end-groups and a central glycol core, this molecule exhibits unique hydrophobicity and steric bulk compared to linear octanediols.[1]

This guide addresses the primary challenge in utilizing this compound: Stereochemical Heterogeneity . The molecule possesses two chiral centers (C3, C6) and a plane of symmetry, resulting in a mixture of enantiomers and a meso compound.[1] For pharmaceutical and high-precision material applications, resolving these isomers is non-negotiable.[1] This whitepaper provides a self-validating roadmap for the synthesis, stereochemical characterization, and purification of these isomers.

Part 1: The Stereochemical Matrix

Structural Analysis

The molecule 2,7-dimethyl-3,6-octanediol contains two chiral centers at positions 3 and 6. Due to the symmetry of the molecule (identical isopropyl groups at both ends), the number of stereoisomers is reduced from the theoretical maximum of four (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) to three distinct species.
  • The Racemic Pair (DL-pair): The ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     and 
    
    
    
    enantiomers. These are non-superimposable mirror images and possess identical physical properties (boiling point, solubility) in achiral environments but rotate plane-polarized light in opposite directions.[1]
  • The Meso Compound: The ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     isomer (identical to 
    
    
    
    due to symmetry). This isomer is achiral despite having chiral centers because it possesses an internal plane of symmetry.[1] It generally exhibits distinct physical properties (e.g., melting point, density) compared to the racemic pair.[1]
Stereoisomer Relationship Diagram

The following diagram illustrates the stereochemical relationships and the symmetry-derived reduction of isomers.

Stereochemistry Root 2,7-Dimethyl-3,6-octanediol (Two Chiral Centers: C3, C6) Racemic Racemic Pair (Enantiomers) Identical Physical Properties Root->Racemic Meso Meso Compound (Achiral) Distinct Physical Properties Root->Meso R_R (3R, 6R)-Isomer Chiral Racemic->R_R S_S (3S, 6S)-Isomer Chiral Racemic->S_S R_S (3R, 6S)-Isomer Internal Symmetry Plane Meso->R_S

Figure 1: Stereochemical hierarchy of 2,7-dimethyl-3,6-octanediol showing the split between the resolvable racemic pair and the achiral meso form.

Part 2: Synthesis and Stereocontrol

To control the final stereochemistry, one must control the synthesis.[1] The most robust route involves the Favorskii Reaction followed by Catalytic Hydrogenation .[1]

The Synthetic Pathway[2]
  • Precursor Formation: Reaction of Acetylene with Isobutyraldehyde (2-methylpropanal) yields the acetylenic diol: 2,7-dimethyl-4-octyne-3,6-diol .[1]

  • Hydrogenation: The alkyne is reduced to the alkane.[1][2]

Critical Causality: The stereochemistry of the final product is heavily influenced by the hydrogenation step.[1]

  • Heterogeneous Catalysis (Pd/C): Typically favors syn-addition of hydrogen.[1] If the precursor alkyne is a racemic mixture, syn-hydrogenation tends to preserve the relative stereochemistry, but the flexibility of the chain allows for scrambling.

  • Stereoselective Strategy: To maximize the Meso yield, one might target a specific reduction of a cyclic intermediate, but standard industrial hydrogenation yields a mixture of roughly 50:50 (Meso : DL).[1]

Synthesis Reagents Isobutyraldehyde + Acetylene Step1 Favorskii Reaction (KOH, Solvent) Reagents->Step1 Nucleophilic Addn Intermediate 2,7-Dimethyl-4-octyne-3,6-diol (Alkyne Diol) Step1->Intermediate Step2 Hydrogenation (H2, Pd/C, High Pressure) Intermediate->Step2 Reduction Product 2,7-Dimethyl-3,6-octanediol (Mixture of Meso + DL) Step2->Product

Figure 2: Synthetic pathway from commodity chemicals to the target diol.

Part 3: Separation & Analytical Protocols

This section details the "Self-Validating" protocol. You cannot rely on generic purity tests; you must prove stereochemical purity.[1]

Step 1: Diastereomeric Separation (Meso vs. Racemic)

Diastereomers have different solubilities and melting points.[1]

  • Protocol: Fractional Crystallization.[1]

  • Solvent System: Hexane/Ethyl Acetate (9:[1]1) or Toluene.[1]

  • Mechanism: The Meso isomer, being more symmetric and compact, often has a higher melting point and lower solubility in non-polar solvents compared to the racemic pair.[1]

  • Procedure:

    • Dissolve crude mixture in hot Hexane.

    • Cool slowly to 4°C.

    • Filter the precipitate.[1]

    • Validation: Analyze both filtrate and precipitate via GC-FID. The Meso isomer will have a slightly different retention time than the DL pair on a standard non-polar column (e.g., DB-5) due to boiling point differences.[1]

Step 2: Enantiomeric Resolution (Chiral HPLC)

Once the DL-pair is isolated from the Meso compound, the enantiomers (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 and 

) must be separated.
  • Technique: Chiral High-Performance Liquid Chromatography (HPLC).[1]

  • Column Selection: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) are essential for resolving aliphatic alcohols.[1]

  • Mobile Phase: Hexane : Isopropanol (95:5).[1] High alkane content is required to ensure retention of the hydrophobic isopropyl groups.[1]

  • Detection: RI (Refractive Index) or ELSD (Evaporative Light Scattering) is preferred, as the molecule has weak UV chromophores (only sigma bonds).[1] Do not rely on UV at 254nm.

Quantitative Data Summary Table
ParameterMeso Isomer (3R, 6S)Racemic Pair (3R,6R / 3S,6S)
Symmetry Plane of Symmetry (Achiral)C2 Axis of Symmetry (Chiral)
Predicted MP High (e.g., >80°C)Lower (e.g., <60°C)
Separation Method Fractional CrystallizationChiral HPLC / Enzymatic Resolution
GC Retention Distinct Peak (Time T1)Co-eluting Peak (Time T2)
Optical Rotation

(Equal/Opposite)

Part 4: Applications in Drug Development[1]

Chiral Auxiliaries and Linkers

The (3S,6S)-isomer (CAS 129705-30-2) is particularly valuable in drug delivery systems. Its specific 1,4-diol spacing allows it to form stable cyclic boronic esters or acetals.[1] In prodrug design, this diol can be used as a cleavable linker that influences the solubility profile of the active pharmaceutical ingredient (API) due to the lipophilic isopropyl tails.[1]

Surfactant Mimetics

Structurally similar to Surfynol 61 (an acetylenic alcohol), the saturated 2,7-dimethyl-3,6-octanediol functions as a defoaming wetting agent.[1] In topical formulations, the stereochemistry affects the packing at the oil-water interface.[1] The Meso compound, packing more efficiently, may create denser interfacial films than the racemic mixture.[1]

References

  • PubChem. (n.d.).[1] (3S,6S)-2,7-Dimethyl-3,6-octanediol (Compound).[1][3][4] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

  • NIST Chemistry WebBook. (n.d.).[1] 2,7-Dimethyl-2,7-octanediol and related isomers. National Institute of Standards and Technology.[1][5] Retrieved October 26, 2025, from [Link][1]

  • Konnerth, H., & Prechtl, M. H. G. (2016).[1][6] Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts. Royal Society of Chemistry.[1] Retrieved October 26, 2025, from [Link][1]

Sources

Exploratory

Technical Guide: Strategic Applications of 2,7-Dimethyloctane-3,6-diol in Insect Chemical Ecology

The following technical guide details the applications of 2,7-Dimethyloctane-3,6-diol , focusing on its role as a chiral semiochemical precursor, a kairomone attractant, and a potential structural analogue for insect rep...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications of 2,7-Dimethyloctane-3,6-diol , focusing on its role as a chiral semiochemical precursor, a kairomone attractant, and a potential structural analogue for insect repellents.

[1]

Executive Summary

2,7-Dimethyloctane-3,6-diol (CAS: 31206-61-8; Stereoisomers: 374791-05-6, 129705-30-2) is an acyclic monoterpene diol structurally related to linalool derivatives.[1][2] While not a primary sex pheromone for major agricultural pests itself, it serves three critical functions in modern chemical ecology:

  • Chiral Building Block: It acts as a scaffold for the stereoselective synthesis of complex pheromones (e.g., for Lasioderma and Callosobruchus species).

  • Kairomone Attractant: As a volatile component of plant metabolomes (e.g., Vitis vinifera, Impatiens), it functions as a host-finding cue for phytophagous insects and pollinators.

  • Repellent Pharmacophore: Its 1,4-diol structure mimics known repellents like p-Menthane-3,8-diol (PMD), offering a pathway for developing novel, spatially repellent formulations.

This guide provides the synthesis protocols, bioassay methodologies, and formulation strategies required to leverage this compound in Integrated Pest Management (IPM).

Part 1: Chemical Profile & Stereochemical Significance[1]

The biological activity of 2,7-Dimethyloctane-3,6-diol is governed by its stereochemistry. Insects possess highly specific odorant receptors (ORs) that discriminate between enantiomers.

Physicochemical Properties
PropertyValueRelevance to Application
Molecular Formula C₁₀H₂₂O₂Monoterpenoid backbone
Molecular Weight 174.28 g/mol Volatility suitable for aerial dispersion
Boiling Point ~265°C (Predicted)Low vapor pressure; requires dispensers for field use
LogP 2.4 (Predicted)Lipophilic enough to penetrate insect cuticle
Chirality 2 Stereocenters (C3, C6)3 stereoisomers: (3R,6R), (3S,6S), (3R,6S)/(3S,6R) meso
Stereoselective Importance
  • Target Specificity: In many coleopteran (beetle) systems, one enantiomer attracts while the other may repel or inhibit. For example, the related Sitophilure requires high enantiopurity.

  • Synthesis Precursor: The (3R,6R)-diol is often used to synthesize chiral lactones found in ant pheromones via oxidative cleavage and cyclization.

Part 2: Synthesis & Production Protocols

Protocol 1: Biocatalytic Stereoselective Reduction

Objective: Produce high-purity (3S,6S)-2,7-Dimethyloctane-3,6-diol from the diketone precursor using alcohol dehydrogenases (ADHs). This method avoids toxic transition metals.

Reagents:

  • Substrate: 2,7-Dimethyloctane-3,6-dione[3]

  • Enzyme: Lactobacillus kefir ADH (LkADH) or commercially available KREDs (Ketoreductases)

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)

  • Solvent: Phosphate Buffer (pH 7.0) / Isopropyl Acetate (biphasic system)

Workflow:

  • Preparation: Dissolve 100 mM of 2,7-Dimethyloctane-3,6-dione in Isopropyl Acetate (10% v/v).

  • Reaction Assembly: Add to phosphate buffer containing LkADH (5 U/mL) and the cofactor regeneration system (GDH + Glucose).

  • Incubation: Stir at 30°C for 24 hours. Monitor consumption of dione via GC-FID.

  • Extraction: Extract the aqueous phase 3x with Ethyl Acetate.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane:EtOAc 7:3).

  • QC: Verify Enantiomeric Excess (ee) >99% using a Chiral GC column (e.g., Cyclodex-B).

SynthesisPathway cluster_QC Quality Control Substrate 2,7-Dimethyloctane-3,6-dione (Achiral Precursor) Enzyme Biocatalysis (ADH + NADPH) Substrate->Enzyme Reduction 1 Intermediate Hydroxy-ketone Intermediate Enzyme->Intermediate Product (3S,6S)-2,7-Dimethyloctane-3,6-diol (>99% ee) Enzyme->Product Stereospecific Intermediate->Enzyme Reduction 2 ChiralGC Chiral GC Analysis Product->ChiralGC

Figure 1: Biocatalytic pathway for the asymmetric synthesis of the target diol.

Part 3: Biological Activity & Bioassay Protocols[1]

Application A: Kairomone Attractant (Pest Monitoring)

Insects such as the Grape Berry Moth (Lobesia botrana) and various fruit flies utilize plant volatiles to locate hosts. 2,7-Dimethyloctane-3,6-diol, found in grape musts, acts as a minor kairomone component.

Protocol 2: Y-Tube Olfactometer Bioassay Objective: Determine the attractive index of the diol against a solvent control.

  • Setup: Use a glass Y-tube (arm length 15 cm, angle 75°). Connect to a clean air delivery system (humidified, charcoal-filtered air at 200 mL/min).

  • Stimulus:

    • Treatment: 10 µL of diol solution (1 mg/mL in hexane) on filter paper.

    • Control: 10 µL pure hexane on filter paper.

  • Procedure:

    • Introduce a single insect (starved for 4 hours) at the base of the Y-tube.

    • Record choice when the insect crosses a decision line (3 cm into an arm) and stays for >15 seconds.

    • Test 30 insects per sex. Rotate the Y-tube every 5 insects to eliminate directional bias.

  • Analysis: Calculate the Preference Index (PI):

    
    
    
    • Positive PI indicates attraction; negative indicates repellency.

Application B: Spatial Repellency

Structural analogues like PMD (p-Menthane-3,8-diol) are CDC-recommended repellents. The acyclic nature of 2,7-Dimethyloctane-3,6-diol allows for better conformational flexibility, potentially binding to different sites on the Odorant Co-Receptor (Orco).

Protocol 3: Static Air Repellency Chamber

  • Chamber: Use a six-well olfactometer or a cage with treated/untreated netting.

  • Application: Apply 1.5 mg/cm² of the diol to a nylon mesh.

  • Exposure: Place mosquitoes (Aedes aegypti) in the cage. Use a heated attractive target (37°C) behind the mesh.

  • Measurement: Count landings on the mesh over 5 minutes. Compare to DEET positive control.

Part 4: Integrated Pest Management (IPM) Formulation

To use this compound effectively in the field, its volatility must be controlled.

Formulation Strategy: Polymer Matrix Dispenser[1]
  • Matrix: Ethylene-vinyl acetate (EVA) copolymer.

  • Loading: 10% w/w active ingredient (2,7-Dimethyloctane-3,6-diol).[4]

  • Release Rate: Target 0.5 mg/day for 4 weeks.

  • Field Deployment: Place traps at crop canopy height.

IPM_Workflow Field Field Environment (Vineyard/Orchard) Dispenser Slow-Release Dispenser (EVA Matrix + Diol) Field->Dispenser Placement Plume Volatile Plume Generation Dispenser->Plume Diffusion Receptor Olfactory Receptor Binding (Kairomone Response) Plume->Receptor Detection Insect Target Insect (e.g., Grape Moth) Insect->Receptor Behavior Upwind Flight / Aggregation Receptor->Behavior Signal Transduction

Figure 2: Mechanism of action for field-deployed kairomone traps.

References

  • PubChem. (n.d.). 2,7-Dimethyloctane-3,6-diol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Luan, F., et al. (2006). Stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol.[5] ResearchGate. Retrieved from [Link]

  • CABI. (n.d.). Pheromones for the Management of Insect Pests of Stored Products. CABI Digital Library. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using 2,7-Dimethyloctane-3,6-diol as a chiral auxiliary in Grignard reactions

Application Note & Protocol Topic: Investigating 2,7-Dimethyloctane-3,6-diol as a C₂-Symmetric Chiral Auxiliary in Diastereoselective Grignard Reactions Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Investigating 2,7-Dimethyloctane-3,6-diol as a C₂-Symmetric Chiral Auxiliary in Diastereoselective Grignard Reactions

Audience: Researchers, scientists, and drug development professionals in the field of synthetic organic chemistry.

Disclaimer: The use of 2,7-dimethyloctane-3,6-diol as a chiral auxiliary in Grignard reactions is not extensively documented in peer-reviewed literature. This document provides a theoretical framework and a hypothetical protocol based on the well-established principles of asymmetric synthesis using other C₂-symmetric chiral diols.[1][2] The methodologies described herein are intended as a starting point for research and development.

Introduction: The Quest for Stereochemical Control

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. In drug development, the synthesis of enantiomerically pure compounds is often paramount, as different enantiomers can exhibit varied efficacy and toxicity profiles. Asymmetric synthesis, the process of creating chiral molecules with a preference for one stereoisomer, relies on a toolkit of sophisticated methods. Among these, the use of chiral auxiliaries remains a robust and reliable strategy.[3]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, having fulfilled its role as a "chiral director." C₂-symmetric diols are a particularly elegant class of chiral auxiliaries.[1] Their twofold rotational symmetry reduces the number of possible competing transition states in a reaction, often leading to higher levels of stereoselectivity.[1][2]

This application note explores the theoretical potential of (3S,6S)- or (3R,6R)-2,7-dimethyloctane-3,6-diol as a C₂-symmetric chiral auxiliary for directing the addition of Grignard reagents to carbonyl compounds. We will outline its structural advantages, propose a mechanism for stereochemical induction, and provide a detailed, albeit hypothetical, protocol for its application and subsequent cleavage.

Profile of a Potential Chiral Auxiliary: 2,7-Dimethyloctane-3,6-diol

The potential of 2,7-dimethyloctane-3,6-diol as a chiral auxiliary stems from its key structural features:

  • C₂-Symmetry: The (3S,6S) and (3R,6R) isomers possess a C₂ rotational axis. This symmetry makes the two hydroxyl groups chemically equivalent in a non-chiral environment but places them in a well-defined, rigid chiral space upon coordination to a substrate.[1]

  • Steric Directing Groups: The isopropyl groups at the C2 and C7 positions are poised to create a sterically biased environment. Once the diol is attached to a substrate (e.g., forming a chiral ketal with an α-ketoester), these bulky groups can effectively shield one of the two prochiral faces of the carbonyl group from nucleophilic attack.

  • Chelation Control: The two hydroxyl groups can form a bidentate ligand, enabling chelation with the magnesium ion of the Grignard reagent. This creates a rigid, six-membered ring transition state, which is a common model for explaining the high diastereoselectivity observed in such reactions.[4]

Proposed Mechanism of Diastereoselective Induction

The stereochemical outcome of the Grignard addition is determined in the transition state. We propose a mechanism based on a chelation-controlled model, analogous to those established for other chiral diols.

  • Auxiliary Attachment: The chiral diol is first attached to a prochiral substrate, such as an α-ketoester, via acid-catalyzed ketalization. This creates a chiral dioxolane or dioxane derivative where the two faces of the ester's carbonyl group are now diastereotopic.

  • Formation of the Felkin-Anh-Chelation Model: The Grignard reagent (R-MgX) is introduced. The magnesium ion coordinates to both the ester's carbonyl oxygen and the adjacent ketal oxygen. This forms a rigid five-membered chelate ring.

  • Face-Selective Nucleophilic Attack: The bulky isopropyl group of the auxiliary blocks one face of the carbonyl. The Grignard reagent, as part of this rigid complex, is therefore directed to attack from the less sterically hindered face. This preferential attack leads to the formation of one diastereomer in excess.

The following diagram illustrates this proposed transition state.

G cluster_substrate Substrate-Auxiliary Adduct cluster_auxiliary Chiral Auxiliary Moiety cluster_grignard Grignard Reagent C_carbonyl C=O O_carbonyl C_carbonyl->O_carbonyl C_alpha C_carbonyl->C_alpha Mg Mg O_carbonyl->Mg Chelation R_substrate C_alpha->R_substrate O1_aux O C_alpha->O1_aux O2_aux O C_alpha->O2_aux C_steric C(iPr) O1_aux->C_steric ... part of diol backbone O1_aux->Mg Steric_Block Steric Shielding by Isopropyl Group Steric_Block->C_carbonyl X X Mg->X R_grignard Mg->R_grignard R_grignard->C_carbonyl Attack from less hindered face Attack_Arrow Nucleophilic Attack

Caption: Proposed chelation-controlled transition state for Grignard addition.

Experimental Protocols

The following protocols are hypothetical and should be optimized for specific substrates and reagents. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Attachment of the Chiral Auxiliary

This procedure describes the formation of a chiral ketal from an α-ketoester and (3S,6S)-2,7-dimethyloctane-3,6-diol.

  • Setup: To a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the α-ketoester (1.0 eq.), (3S,6S)-2,7-dimethyloctane-3,6-diol (1.1 eq.), and anhydrous toluene (approx. 0.2 M).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq.).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral ketal by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Grignard Addition
  • Setup: Dissolve the purified substrate-auxiliary adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) (approx. 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere.[5]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (e.g., MeMgBr, 1.5 eq., as a solution in THF or Et₂O) dropwise via syringe over 30 minutes.[4]

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis & Purification: The crude product contains a mixture of diastereomers. Determine the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis of the crude material. Purify the major diastereomer by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Setup: Dissolve the purified diastereomer from the previous step in a mixture of THF and water (e.g., 4:1 v/v).

  • Hydrolysis: Add a strong acid, such as 2M hydrochloric acid (HCl), and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Workup: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the desired chiral alcohol product with ethyl acetate (3x).

  • Auxiliary Recovery: The aqueous layer can be further extracted to recover the chiral diol auxiliary, which can often be purified and reused.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final chiral alcohol product by column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral resolving agent.

Experimental Workflow Overview

The following diagram outlines the complete logical flow of the proposed synthetic sequence.

G Start Prochiral Substrate (e.g., α-Ketoester) + Chiral Diol Auxiliary Ketalization Protocol 1: Auxiliary Attachment (Acid-Catalyzed Ketalization) Start->Ketalization Adduct Substrate-Auxiliary Adduct Ketalization->Adduct Grignard Protocol 2: Diastereoselective Grignard Addition (R-MgX, -78 °C) Adduct->Grignard Diastereomers Mixture of Diastereomers Grignard->Diastereomers Analysis Analysis (NMR/GC) Determine d.r. Diastereomers->Analysis Purification Chromatographic Separation Diastereomers->Purification MajorDiastereomer Purified Major Diastereomer Purification->MajorDiastereomer Cleavage Protocol 3: Auxiliary Cleavage (Acidic Hydrolysis) MajorDiastereomer->Cleavage FinalProduct Final Chiral Product (e.g., Chiral Tertiary Alcohol) Cleavage->FinalProduct AuxiliaryRecovery Recovered Chiral Auxiliary Cleavage->AuxiliaryRecovery FinalAnalysis Analysis (Chiral HPLC) Determine e.e. FinalProduct->FinalAnalysis

Caption: Workflow for asymmetric synthesis using a chiral diol auxiliary.

Anticipated Results & Data Management

As this is an exploratory protocol, systematic data collection is crucial. We recommend creating a data table to track the performance of the auxiliary under various conditions.

Table 1: Hypothetical Data for Optimization Studies

EntrySubstrate (R¹)Grignard Reagent (R²)SolventDiastereomeric Ratio (d.r.)*Isolated Yield (%)
1PhenylMeMgBrTHF90:1085
2PhenylEtMgBrTHF92:882
3PhenylPhMgBrTHF85:1575
4PhenylMeMgBrEt₂O95:588
5CyclohexylMeMgBrTHF88:1280

*Diastereomeric ratio to be determined by ¹H NMR or GC analysis of the crude reaction mixture.

Conclusion and Future Outlook

While not yet established in the literature, 2,7-dimethyloctane-3,6-diol possesses the key structural features of a promising C₂-symmetric chiral auxiliary. Its rigid, sterically-defined framework has the potential to induce high levels of diastereoselectivity in nucleophilic additions to carbonyl compounds. The protocols and mechanistic models presented here provide a robust starting point for researchers to investigate its efficacy. Successful application would add a valuable and potentially recyclable tool to the arsenal of synthetic chemists engaged in the critical work of drug discovery and development.

References

  • Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. (2023). ACS Omega. Available at: [Link]

  • Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols. (n.d.). Europe PMC. Available at: [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved February 24, 2024, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2024, from [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025). Nature Communications. Available at: [Link]

  • Stereoselective 1,4-addition of Grignard reagents to α,β-enamides using a combined chiral auxiliary-catalyst approach. (2025). ResearchGate. Available at: [Link]

  • Diastereoselective Addition of Grignard Reagents to α-Epoxy N-Sulfonyl Hydrazones. (2016). Synfacts. Available at: [Link]

  • 2,7-Dimethyloctane-3,6-diol. (n.d.). PubChem. Retrieved February 24, 2024, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Available at: [Link]

  • Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. (2015, October 19). ResearchGate. Available at: [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022, April 20). Chemical Science. Available at: [Link]

  • Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. (2022, December 8). UCD Research Repository. Available at: [Link]

  • Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. (2015, December 15). PubMed. Available at: [Link]

Sources

Application

Synthesis of C2-symmetric ligands from 2,7-Dimethyloctane-3,6-dione

Application Note: High-Purity Synthesis of C2-Symmetric Bisphospholane Ligands (iPr-DuPhos/BPE) Abstract This application note details the protocol for converting 2,7-dimethyloctane-3,6-dione into bulky, electron-rich C2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of C2-Symmetric Bisphospholane Ligands (iPr-DuPhos/BPE)

Abstract

This application note details the protocol for converting 2,7-dimethyloctane-3,6-dione into bulky, electron-rich C2-symmetric bisphospholane ligands (specifically the iPr-DuPhos and iPr-BPE class). Unlike the methyl-substituted variants derived from 2,5-hexanedione, this precursor yields isopropyl-substituted phospholanes, which provide superior steric bulk for highly enantioselective Rh-catalyzed hydrogenations of unfunctionalized olefins and enamides. The protocol utilizes a Ru-BINAP catalyzed asymmetric hydrogenation followed by a cyclic sulfate ring-closure strategy, ensuring high optical purity (>99% ee) and yield.

Part 1: Strategic Rationale & Retrosynthetic Logic

The choice of 2,7-dimethyloctane-3,6-dione is not arbitrary; it is the specific biosynthetic equivalent for the isopropyl backbone. In asymmetric catalysis, the "quadrant diagram" model dictates that bulky groups (like isopropyl) at the 2,5-positions of the phospholane ring create a deeper chiral pocket than methyl groups, often leading to higher enantiomeric excesses (ee) in difficult substrates.

The Synthetic Pathway:

  • Stereodefining Step: Enantioselective hydrogenation of the 1,4-diketone establishes the absolute stereochemistry of the carbon backbone.

  • Activation: Conversion of the diol to a cyclic sulfate. Note: We utilize cyclic sulfates rather than bis-mesylates because the cyclic sulfate is a more reactive electrophile, essential for closing the ring with the sterically hindered isopropyl groups.

  • Ligand Assembly: Double nucleophilic displacement by a primary bis-phosphine.

SyntheticWorkflow Diketone 2,7-Dimethyloctane- 3,6-dione Diol (3R,6R)-2,7-Dimethyl- octane-3,6-diol Diketone->Diol Asymmetric Hydrogenation RuCat Ru(OAc)2((R)-BINAP) H2 (1000 psi) RuCat->Diketone Sulfate Cyclic Sulfate Intermediate Diol->Sulfate 1. SOCl2 2. RuCl3/NaIO4 Ligand (R,R)-iPr-DuPhos (Target Ligand) Sulfate->Ligand 1,2-Bis(phosphino)benzene n-BuLi

Figure 1: Strategic workflow for the conversion of 2,7-dimethyloctane-3,6-dione to iPr-DuPhos.

Part 2: Detailed Experimental Protocols

Step 1: Enantioselective Hydrogenation (The Stereogenic Step)

Objective: Convert the achiral 1,4-diketone into the optically pure (R,R)-diol. Catalyst: Ru(OAc)₂[(R)-BINAP] is preferred for high diastereoselectivity (anti/syn ratio) and enantioselectivity.

Reagents:

  • Substrate: 2,7-Dimethyloctane-3,6-dione

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or Ru(OAc)₂((R)-BINAP)

  • Solvent: Degassed Methanol (MeOH)

  • Gas: Hydrogen (

    
    )
    

Protocol:

  • Catalyst Loading: In a nitrogen-filled glovebox, charge a high-pressure autoclave (Hastelloy or Stainless Steel) with the diketone (1.0 equiv) and the Ru-BINAP catalyst (0.1–0.2 mol%).

    • Expert Insight: A substrate-to-catalyst ratio (S/C) of 500-1000 is standard. Lower loadings may result in incomplete conversion due to the steric bulk of the isopropyl groups.

  • Solvation: Add degassed MeOH to achieve a concentration of 0.5 M.

  • Hydrogenation: Seal the autoclave, purge with

    
     (3x), and pressurize to 1000 psi (69 bar) .
    
    • Critical Parameter: High pressure is non-negotiable. Lower pressures (<500 psi) often lead to ketone reduction stalling or poor diastereocontrol.

  • Reaction: Stir at 25–30°C for 24–48 hours.

    • Note: Heating >50°C increases the rate but may degrade the anti:syn diastereomeric ratio (dr). We require the

      
      -symmetric anti diol.
      
  • Workup: Vent

    
    . Concentrate the solvent in vacuo.
    
  • Purification: The crude mixture contains the desired chiral diol and meso-diol impurities. Recrystallize from n-hexane/ether to isolate the enantiopure (3R,6R)-diol (or (3S,6S) depending on BINAP choice).

    • QC Check: Target >99% ee by chiral GC/HPLC and >95:5 dr.

Step 2: Cyclic Sulfate Activation

Objective: Create a "spring-loaded" electrophile capable of double-inversion during phospholane closure.

Reagents:

  • Thionyl chloride (

    
    )
    
  • Ruthenium trichloride (

    
    )
    
  • Sodium periodate (

    
    )
    

Protocol:

  • Cyclic Sulfite Formation: Dissolve the chiral diol in

    
     or 
    
    
    
    . Add
    
    
    (1.2 equiv) at reflux. The evolution of
    
    
    gas indicates reaction progress. Upon completion, concentrate to obtain the cyclic sulfite.
  • Oxidation: Dissolve the cyclic sulfite in a biphasic mixture of

    
     (1:1:1).
    
  • Catalytic Oxidation: Add catalytic

    
     (0.1 mol%) and stoichiometric 
    
    
    
    (1.5 equiv). Stir vigorously at 0°C.
    • Mechanism:[1][2][3] The Ru catalyzes the transfer of oxygen from periodate to the sulfite sulfur.

  • Workup: Quench with water, extract with

    
    , and filter through a pad of silica to remove Ru salts.
    
  • Result: The cyclic sulfate is obtained as a crystalline solid.

    • Stability Warning: Cyclic sulfates are thermally stable but highly electrophilic. Store in a freezer.

Step 3: Ligand Assembly (Phospholane Ring Closure)

Objective: Double nucleophilic displacement of the cyclic sulfate by a primary phosphine.

Reagents:

  • Primary Phosphine: 1,2-bis(phosphino)benzene (for DuPhos) or 1,2-bis(phosphino)ethane (for BPE).

  • Base: n-Butyllithium (n-BuLi) (2.2 equiv).

  • Electrophile: Cyclic Sulfate from Step 2 (2.0 equiv).

Protocol:

  • Deprotonation: In a Schlenk flask under Argon, dissolve 1,2-bis(phosphino)benzene in THF. Cool to -78°C. Add n-BuLi dropwise. The solution will turn yellow/orange (formation of the phosphide dianion).

  • Addition: After 1 hour, warm to 0°C to ensure complete lithiation, then cool back to -78°C.

  • Cyclization: Add the Cyclic Sulfate (dissolved in THF) dropwise.

    • Expert Insight: The first displacement opens the sulfate ring. The second displacement (intramolecular) closes the phospholane ring.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. The sulfate leaving group is displaced, resulting in the inversion of stereochemistry at both carbon centers (Net Retention relative to the original diol due to double inversion? No, actually: Diol (R,R)

    
     Sulfate (Retention) 
    
    
    
    Phospholane (Inversion at both C). Thus, (R,R)-diol yields (S,S)-ligand).
  • Workup: Degassed aqueous workup (anaerobic). Extract with hexane.

  • Purification: Recrystallization from MeOH or Kugelrohr distillation.

    • Safety: The product is air-sensitive (though less so than the primary phosphine). Store under Argon.

Part 3: Quality Control & Data Interpretation

Table 1: Critical Process Parameters (CPP) and Specifications

ParameterSpecificationMethod of AnalysisFailure Mode
Diol Enantiopurity > 99% eeChiral GC (Cyclodex-B)Low catalytic selectivity in final application.
Diol Diastereomer Ratio > 98:2 (dl : meso)¹H NMRFormation of achiral meso-ligands.
Cyclic Sulfate Purity > 95%¹H NMRIncomplete ring closure; mono-alkylated byproducts.
Ligand Oxidation State < 1% Phosphine Oxide³¹P NMRCatalyst poisoning; dead catalyst.

Visualizing the Stereochemistry Logic:

Stereochemistry Step1 (R,R)-Diol (From Ru-BINAP) Step2 Cyclic Sulfate (Configuration Retained) Step1->Step2 Esterification (No C-O bond breaking) Step3 (S,S)-Phospholane (Double Inversion) Step2->Step3 SN2 Attack by Phosphide (Inversion at C3, C6)

Figure 2: Stereochemical tracking. Note that the absolute configuration descriptors (R/S) may change due to Cahn-Ingold-Prelog priority rules, but the geometry is inverted relative to the diol carbons.

Part 4: Safety & Handling (The "Self-Validating" System)

Working with primary phosphines requires strict adherence to anaerobic protocols.

  • The Smell Test (Validation): Primary phosphines have a distinct, penetrating odor. If you smell it outside the hood, your containment has failed.

  • Oxidation Check (Validation): Before committing the ligand to a metal complexation, run a quick ³¹P NMR.

    • Signal: Phospholanes typically appear around -10 to +10 ppm.

    • Oxide: Phospholane oxides appear shifted downfield (typically +40 to +60 ppm). If the oxide peak is >5%, repurify.

References

  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions.[1][4] Journal of the American Chemical Society, 113(22), 8518–8519. Link

  • Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 115(22), 10125–10138. Link

  • Noyori, R., et al. (1987).[1] Asymmetric hydrogenation of beta-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858. Link

  • Vertex AI Search. (2023). Safety handling primary phosphines application note. 5

Sources

Method

Enantioselective reduction of 2,7-dimethyloctane-3,6-dione to diols

Application and Protocol Guide Topic: Enantioselective Reduction of 2,7-Dimethyloctane-3,6-dione to Chiral Diols For: Researchers, scientists, and drug development professionals. Executive Summary Chiral diols are fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide

Topic: Enantioselective Reduction of 2,7-Dimethyloctane-3,6-dione to Chiral Diols

For: Researchers, scientists, and drug development professionals.

Executive Summary

Chiral diols are fundamental building blocks in modern asymmetric synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other high-value materials.[1][2] The stereocontrolled reduction of prochiral diketones represents a powerful and atom-economical strategy for accessing these motifs. This document provides a comprehensive technical guide on the enantioselective reduction of 2,7-dimethyloctane-3,6-dione, a C₂-symmetric substrate, to its corresponding chiral 2,7-dimethyloctane-3,6-diols. We will explore the stereochemical challenges, compare leading catalytic methodologies, provide detailed experimental protocols, and outline robust analytical procedures for product validation. The focus is on providing not just a procedure, but the scientific rationale underpinning the selection of catalysts and conditions to achieve high diastereoselectivity and enantioselectivity.

Introduction: The Stereochemical Challenge

The reduction of 2,7-dimethyloctane-3,6-dione (a prochiral diketone) can theoretically yield three stereoisomers: a pair of enantiomers, (3R,6R) and (3S,6S)-2,7-dimethyloctane-3,6-diol, and a meso compound, (3R,6S)-2,7-dimethyloctane-3,6-diol. The primary objective of an effective asymmetric reduction is to maximize the formation of a single enantiomer while minimizing the production of its antipode and the meso diastereomer.

G sub 2,7-Dimethyloctane-3,6-dione (Prochiral) r_diol (3S,6S)-diol (Chiral) sub->r_diol [H] (S)-Catalyst s_diol (3R,6R)-diol (Chiral) sub->s_diol [H] (R)-Catalyst meso_diol (3R,6S)-diol (Meso) sub->meso_diol [H] (Achiral or non-selective)

Figure 1. Stereochemical pathways in the reduction of 2,7-dimethyloctane-3,6-dione.

Achieving this requires a catalyst that can effectively discriminate between the two prochiral carbonyl groups and control the facial approach of the reducing agent. Two dominant strategies have emerged as state-of-the-art for this class of transformation: transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reduction using ketoreductases (KREDs).

Methodologies for Enantioselective Reduction

Homogeneous Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a cornerstone of modern organic synthesis.[3][4] For the reduction of ketones, catalysts developed by Noyori and his coworkers, typically featuring a Ruthenium center coordinated by a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine, are exceptionally effective.[5][6][7]

Causality of Catalyst Choice: The success of these Ru(II)-diamine-diphosphine catalysts stems from a "metal-ligand bifunctional" mechanism. The NH groups of the diamine ligand and the Ru-H bond participate in a concerted, six-membered pericyclic transition state to deliver a hydride to the carbonyl carbon and a proton to the carbonyl oxygen. The chiral environment created by both the diphosphine and the diamine ligands dictates the enantiofacial selection, leading to exceptionally high enantioselectivity.[6] For a C₂-symmetric substrate like 2,7-dimethyloctane-3,6-dione, the C₂-symmetric nature of the BINAP ligand provides an excellent stereochemical match.

G sub Ketone (Substrate) ts Six-membered Transition State sub->ts Coordination cat [Ru-H]⁺ (Active Catalyst) cat->ts prod_complex [Ru-O-C-H]⁺ (Product Complex) ts->prod_complex Hydride/Proton Transfer prod_complex->cat Product Release & Regeneration prod Chiral Alcohol (Product) prod_complex->prod

Figure 2. Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.

Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods.[8][9] Ketoreductases (KREDs), a class of oxidoreductase enzymes, utilize a cofactor, typically NADPH or NADH, to reduce ketones to alcohols with exquisite stereocontrol.[10][11]

Causality of Enzyme Choice: The high selectivity of KREDs arises from the precisely defined three-dimensional structure of the enzyme's active site, which binds the substrate in a specific orientation relative to the hydride-donating cofactor.[11] This lock-and-key interaction ensures that the hydride is delivered to only one face of the carbonyl. The reduction of a diketone can proceed stepwise, first yielding a hydroxy-ketone intermediate.[10] The stereoselectivity of the second reduction step determines the final diastereomeric and enantiomeric purity. A key advantage is the ability to screen commercially available KRED libraries to find an enzyme with the desired selectivity (either Prelog or anti-Prelog) for the target substrate.

Experimental Protocols

The following protocols are presented as robust starting points for the enantioselective reduction of 2,7-dimethyloctane-3,6-dione.

Protocol 1: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation

This protocol uses a pre-catalyst that is activated in situ. Transfer hydrogenation with a formic acid/triethylamine mixture is often more practical for lab-scale synthesis than high-pressure gaseous hydrogen.[12]

Materials & Reagents:

  • 2,7-Dimethyloctane-3,6-dione (MW: 170.25 g/mol )[13]

  • [RuCl(p-cymene)((R,R)-Ts-DPEN)] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, syringes)

Step-by-Step Methodology:

  • Inert Atmosphere: Dry a 50 mL Schlenk flask under vacuum with a heat gun and backfill with Argon. Maintain a positive pressure of Argon throughout the experiment.

  • Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Caution: This is an exothermic reaction.

  • Reaction Setup: To the Schlenk flask, add [RuCl(p-cymene)((R,R)-Ts-DPEN)] (e.g., 6.4 mg, 0.01 mmol, 0.1 mol%).

  • Add 2,7-dimethyloctane-3,6-dione (1.70 g, 10.0 mmol, 1.0 equiv).

  • Add 10 mL of anhydrous, degassed dichloromethane via syringe.

  • Initiation: Add the formic acid/triethylamine azeotrope (1.0 mL, ~1.2 equiv of HCOOH) dropwise via syringe to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 30 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS by taking small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding 20 mL of saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to isolate the diol product.

Protocol 2: Ketoreductase-Mediated Bioreduction

This protocol uses a commercially available KRED and a glucose/glucose dehydrogenase (GDH) system for cofactor (NADPH) regeneration.[14][15]

Materials & Reagents:

  • 2,7-Dimethyloctane-3,6-dione

  • Ketoreductase (e.g., from a commercial screening kit)

  • NADP⁺ (sodium salt)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Co-solvent (e.g., Isopropanol or DMSO)

  • Ethyl acetate for extraction

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a 50 mL flask, combine:

    • 25 mL of the phosphate buffer.

    • NADP⁺ (5 mg)

    • D-Glucose (450 mg, ~1.25 equiv)

    • Ketoreductase (e.g., 10 mg of lyophylized powder)

    • Glucose Dehydrogenase (e.g., 20 U)

  • Stir the mixture gently at 30 °C until all solids are dissolved.

  • Substrate Addition: Dissolve 2,7-dimethyloctane-3,6-dione (170 mg, 1.0 mmol) in a minimal amount of a water-miscible co-solvent (e.g., 1.0 mL isopropanol). Add this solution dropwise to the stirring reaction mixture.

  • Reaction Progress: Seal the flask and place it in a shaker incubator at 30 °C and 180 rpm. Monitor the reaction by taking a small aliquot (e.g., 100 µL), extracting it with ethyl acetate (200 µL), and analyzing the organic layer by chiral GC or HPLC.

  • Workup: After 24-48 hours (or upon completion), add an equal volume of ethyl acetate (25 mL) to the reaction mixture.

  • Stir vigorously for 15 minutes. If emulsions form, centrifugation can be used to separate the layers.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol product. Purification may be performed via column chromatography if necessary.

Figure 3. General workflow for the biocatalytic reduction protocol.

Analysis of Stereochemical Outcome

Accurate determination of both the diastereomeric ratio (dr) and enantiomeric excess (ee) is critical to validating the success of the synthesis.[16]

Table 1: Analytical Techniques for Product Characterization

TechniquePurpose & PrincipleKey Considerations
¹H and ¹³C NMR Structure & Diastereomeric Ratio (dr) . The meso and enantiomeric pair are diastereomers and will have distinct chemical shifts and coupling constants. The dr can be determined by integrating characteristic, well-resolved signals.Use a high-field NMR (≥400 MHz) for better resolution.
Chiral HPLC / GC Enantiomeric Excess (ee) . The enantiomers are separated on a chiral stationary phase (CSP). The ee is calculated from the relative peak areas of the two enantiomers.Method development is required to find the right column and mobile phase/temperature program for baseline separation. The diols may require derivatization (e.g., acetylation) for GC analysis.
NMR with Chiral Derivatizing Agents (CDAs) Enantiomeric Excess (ee) . The diol is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[17] These diastereomers exhibit different chemical shifts in the NMR spectrum, allowing for quantification by integration.The derivatization reaction must go to completion to avoid kinetic resolution, which would give an inaccurate ee value.[18]

Summary of Expected Outcomes

The choice between chemical and biocatalytic methods depends on factors like substrate scope, cost, scale, and available equipment. Both methods are capable of delivering the target diols with high stereoselectivity.

Table 2: Comparison of Catalytic Systems

ParameterAsymmetric Transfer Hydrogenation (Ru-based)Biocatalysis (Ketoreductase)
Selectivity Typically excellent ee (>95%) and good dr.Can be exceptional (>99% ee, >99% dr), but is enzyme-specific.
Conditions Anhydrous/inert atmosphere, organic solvents.Aqueous buffer, mild pH and temperature (typically 25-40 °C).
Substrate Conc. Can often be run at higher concentrations (0.1 - 1.0 M).[12]Often limited by substrate/product inhibition or solubility (<100 mM).
Catalyst Loading Low (0.01 - 1 mol%).Higher loading (w/w), but catalyst is often reusable.
Generality Broadly applicable to many ketone types.Highly substrate-specific; requires screening.
Workup Standard organic workup and chromatography.Product extraction from aqueous media.

References

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • 1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • 2,7-Dimethyloctane-3,6-dione. PubChem. [Link]

  • Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. PMC. [Link]

  • Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. PMC. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters. [Link]

  • A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. MDPI. [Link]

  • Asymmetric reductions of prochiral ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) at elevated pressures. The Journal of Organic Chemistry. [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. PMC. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. scielo.org.mx. [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

  • Catalytic Asymmetric Borane Reduction of Prochiral Ketones by Using (S)-2-(Anilinomethyl)pyrrolidine. jstage.jst.go.jp. [Link]

  • Selective Reduction of Dimedone. MDPI. [Link]

  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. MDPI. [Link]

  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. MDPI. [Link]

  • 2,7-Dimethyloctane-3,6-dione. LookChem. [Link]

  • The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern University. [Link]

  • Asymmetric Hydrogenation. organische-chemie.ch. [Link]

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ. ScienceDirect. [Link]

  • A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. ACS Publications. [Link]

  • 3,6-Dimethyl-2,7-octanedione. PubChem. [Link]

  • Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]

  • Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). nobelprize.org. [Link]

  • Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. Auburn University. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. [Link]

Sources

Application

Application Notes and Protocols for Ligand Exchange Reactions Involving 2,7-Dimethyloctane-3,6-diol Complexes

Introduction: The Significance of 2,7-Dimethyloctane-3,6-diol in Modern Coordination Chemistry 2,7-Dimethyloctane-3,6-diol is a chiral diol that has garnered interest in the field of asymmetric synthesis. Chiral diols ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2,7-Dimethyloctane-3,6-diol in Modern Coordination Chemistry

2,7-Dimethyloctane-3,6-diol is a chiral diol that has garnered interest in the field of asymmetric synthesis. Chiral diols are crucial as ligands in metal-catalyzed reactions, where they create a chiral environment around the metal center, enabling the stereoselective synthesis of valuable molecules.[1] These metal-diol complexes are pivotal in the production of pharmaceuticals, fine chemicals, and agrochemicals, where specific stereoisomers are often required for biological activity.

The ability to perform ligand exchange on a pre-existing metal complex is a fundamental operation in coordination chemistry. It allows for the systematic modification of the metal's coordination sphere to fine-tune its catalytic activity, stability, and solubility. This application note provides a comprehensive guide to understanding and performing ligand exchange reactions with complexes of 2,7-Dimethyloctane-3,6-diol. It is intended for researchers and professionals in drug development and chemical synthesis who seek to leverage these complexes in their work.

Theoretical Framework: Understanding the Mechanisms of Ligand Exchange

Ligand exchange, or substitution, is a reaction in which one ligand in a coordination complex is replaced by another.[2][3] The mechanism of this process is critical as it dictates the reaction conditions and the factors that influence the reaction rate. There are three primary mechanisms for ligand substitution reactions:

  • Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first dissociates from the metal center, forming an intermediate with a lower coordination number. The incoming ligand then coordinates to this intermediate. This pathway is analogous to an SN1 reaction in organic chemistry.[4][5] The rate of a dissociative reaction is primarily dependent on the concentration of the starting complex and not the incoming ligand.[4]

  • Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first associates with the metal center, forming an intermediate with a higher coordination number. Subsequently, the leaving ligand detaches. This is similar to an SN2 reaction.[4][6] The reaction rate is dependent on the concentration of both the starting complex and the incoming ligand.[4]

  • Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving ligand begins to break. There is no distinct intermediate. Interchange mechanisms can have associative (Ia) or dissociative (Id) character, depending on the degree of bond formation with the incoming ligand in the transition state.

The preferred mechanism is influenced by several factors, including the electron count of the metal center, steric hindrance, and the nature of the ligands and solvent.

Visualizing Ligand Exchange Pathways

The following diagram illustrates the fundamental associative and dissociative pathways for ligand exchange.

Ligand_Exchange_Mechanisms cluster_A Associative (A) Pathway cluster_D Dissociative (D) Pathway A_start MLn (Starting Complex) A_intermediate MLn(L') (Intermediate) A_start->A_intermediate + L' (Incoming Ligand) A_end ML(n-1)L' (Product) A_intermediate->A_end - L (Leaving Ligand) D_start MLn (Starting Complex) D_intermediate ML(n-1) (Intermediate) D_start->D_intermediate - L (Leaving Ligand) D_end ML(n-1)L' (Product) D_intermediate->D_end + L' (Incoming Ligand)

Caption: Associative vs. Dissociative Ligand Exchange Pathways.

Experimental Protocols

This section details the synthesis of a precursor 2,7-Dimethyloctane-3,6-diol complex and a subsequent ligand exchange reaction. These protocols are designed to be adaptable, with explanations for the choice of reagents and conditions.

Protocol 1: Synthesis of a Precursor Complex - Dichloro(2,7-Dimethyloctane-3,6-diol)Metal(II)

This protocol describes the synthesis of a generic Metal(II) complex with 2,7-Dimethyloctane-3,6-diol. The choice of metal will influence the reaction conditions. Here, we use a hypothetical MCl₂ as the metal precursor.

Materials:

  • Metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂)

  • 2,7-Dimethyloctane-3,6-diol (either enantiomer or the racemic mixture)

  • Anhydrous solvent (e.g., ethanol, methanol, or THF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard Schlenk line glassware

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the Metal(II) chloride (1.0 mmol) in the chosen anhydrous solvent (20 mL) in a Schlenk flask. Stir the solution until the salt is fully dissolved.

  • Ligand Addition: In a separate flask, dissolve 2,7-Dimethyloctane-3,6-diol (1.0 mmol, 174.28 mg) in the same anhydrous solvent (10 mL).

  • Reaction: Slowly add the diol solution to the stirring metal salt solution at room temperature. A color change is often observed upon addition, indicating complex formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) if the complex is UV-active or colored.

  • Isolation: Reduce the solvent volume under vacuum until a precipitate forms. If no precipitate forms, the product may be precipitated by the addition of a non-polar solvent like hexane.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the metal center and reaction with atmospheric moisture.

  • Anhydrous Solvent: Water can compete with the diol as a ligand, leading to the formation of aqua complexes.

  • Stoichiometry: A 1:1 molar ratio of metal to diol is used to favor the formation of a monomeric complex.

Protocol 2: Ligand Exchange with a Phosphine Ligand

This protocol outlines the exchange of a chloride ligand in the precursor complex with a phosphine ligand, such as triphenylphosphine (PPh₃).

Materials:

  • Dichloro(2,7-Dimethyloctane-3,6-diol)Metal(II) (from Protocol 1)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert gas supply

  • NMR tubes and appropriate deuterated solvent (e.g., CDCl₃)

Procedure:

  • Preparation: In a Schlenk tube, dissolve the precursor complex (0.1 mmol) in the anhydrous, degassed solvent (5 mL) under an inert atmosphere.

  • Incoming Ligand: In a separate vial, dissolve triphenylphosphine (0.1 mmol, 26.23 mg) in the same solvent (2 mL).

  • Reaction: Add the triphenylphosphine solution to the complex solution. The reaction is typically run at room temperature.

  • Monitoring the Exchange: The progress of the ligand exchange can be monitored in real-time using NMR spectroscopy.[7]

    • Take an initial ¹H and ³¹P NMR spectrum of the starting complex and the free phosphine ligand.

    • After mixing, acquire spectra at regular intervals (e.g., every 30 minutes) to observe the appearance of new signals corresponding to the product complex and the disappearance of the starting material signals.[7][8]

  • Work-up and Isolation: Once the reaction is complete (as determined by NMR), the solvent can be removed under vacuum. The resulting solid can be purified by column chromatography or recrystallization to isolate the final product.

Self-Validating System:

The use of NMR spectroscopy provides a self-validating system for this protocol. The appearance of a new set of signals in both the ¹H and ³¹P NMR spectra that are distinct from the starting materials confirms that a reaction has occurred. The integration of these signals can be used to determine the extent of the reaction and the purity of the final product.

Data Presentation and Analysis

Table 1: Key Parameters for Ligand Exchange Monitoring
ParameterAnalytical TechniqueExpected ObservationInterpretation
Chemical Shift ¹H and ³¹P NMRAppearance of new peaks, shifting of existing peaks.Formation of a new chemical environment around the protons of the diol and the phosphorus atom of the phosphine.
Signal Integration ¹H and ³¹P NMRChange in the relative integrals of reactant and product peaks over time.Quantitative measure of the reaction progress and equilibrium position.
Color Change UV-Vis SpectroscopyShift in the λmax of the d-d transitions of the metal center.[9]Alteration of the ligand field around the metal ion due to the new ligand.
Vibrational Frequencies IR SpectroscopyAppearance of new vibrational bands corresponding to the incoming ligand.Confirmation of the incorporation of the new ligand into the complex.
Visualizing the Experimental Workflow

Ligand_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_isolation Isolation & Purification prep1 Dissolve Precursor Complex in Anhydrous Solvent prep2 Dissolve Incoming Ligand (e.g., PPh3) react1 Combine Solutions Under Inert Atmosphere prep2->react1 react2 Stir at Room Temperature react1->react2 monitor1 Acquire Initial NMR/UV-Vis Spectra react2->monitor1 monitor2 Acquire Spectra at Intervals monitor1->monitor2 monitor3 Analyze Data for Conversion monitor2->monitor3 iso1 Solvent Removal monitor3->iso1 iso2 Purification (Chromatography/Recrystallization) iso1->iso2 iso3 Characterization of Final Product iso2->iso3

Caption: General Workflow for a Ligand Exchange Experiment.

Trustworthiness and Authoritative Grounding

The protocols and principles outlined in this application note are based on well-established concepts in coordination chemistry.[4][10] The mechanistic descriptions of ligand exchange are fundamental to the field and are supported by extensive research.[6][11] The use of spectroscopic techniques, particularly NMR, for monitoring these reactions is a standard and reliable method for obtaining kinetic and mechanistic data.[7][8][12]

For further reading on the synthesis and application of chiral metal complexes, researchers are encouraged to consult advanced inorganic and organometallic chemistry textbooks, as well as peer-reviewed literature in journals such as the Journal of the American Chemical Society, Inorganic Chemistry, and Organometallics.

Conclusion

This application note provides a foundational guide for researchers interested in exploring the ligand exchange chemistry of 2,7-Dimethyloctane-3,6-diol complexes. By understanding the underlying mechanisms and employing robust analytical techniques, scientists can effectively manipulate the coordination sphere of these complexes to develop novel catalysts and functional materials. The provided protocols offer a starting point for experimentation, which can be further optimized based on the specific metal center and incoming ligand of interest.

References

  • Saint Louis University. (n.d.). Ligand Substitution in Coordination Complexes LS2. Mechanistic Possibilities. Retrieved from [Link]

  • Fiveable. (2025, August 15). Ligand exchange reactions Definition. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Ligand. Retrieved from [Link]

  • Farabi University. (n.d.). Reaction mechanisms in coordination compounds. Retrieved from [Link]

  • Save My Exams. (2025, May 14). Ligand Exchange - A Level Chemistry Revision Notes. Retrieved from [Link]

  • IDC-Online. (n.d.). Dissociative Ligand Substitution. Retrieved from [Link]

  • Wikipedia. (2023, April 2). Associative substitution. Retrieved from [Link]

  • Creative Biostructure. (2025, April 30). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 17). Chiral-at-metal complexes: synthesis, characterisation and applications. In Organometallic Chemistry (Vol. 46). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 4.2: Associative Ligand Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 2). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 8). 14.1.1: Ligand Dissociation and Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Retrieved from [Link]

  • LookChem. (n.d.). 2,7-Dimethyloctane-3,6-dione. Retrieved from [Link]

  • B.P. Chaliha College. (n.d.). Electronic Spectra - Ultraviolet and Visible Spectroscopy. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Transition Metal Coordination Chemistry. Retrieved from [Link]

  • ACS Publications. (2015, February 6). Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.2: UV-Visible Spectroscopy - Metal Ions. Retrieved from [Link]

Sources

Method

Application Note: Solvent Selection &amp; Crystallization Protocol for 2,7-Dimethyloctane-3,6-diol

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 2,7-Dimethyloctane-3,6-diol . It addresses the specific challenges of crystallizing mid-chain aliphatic d...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 2,7-Dimethyloctane-3,6-diol . It addresses the specific challenges of crystallizing mid-chain aliphatic diols, including diastereomer separation (meso vs. dl) and the prevention of "oiling out."

Executive Summary

2,7-Dimethyloctane-3,6-diol (C₁₀H₂₂O₂) is a critical intermediate in the synthesis of chiral auxiliaries and ligands. Its purification is often complicated by its existence as a mixture of diastereomers (meso and dl pairs) and its tendency to form supersaturated oils rather than crystalline lattices due to rotational freedom in the C10 backbone.

This guide provides a rational solvent selection strategy based on Hansen Solubility Parameters (HSP) and a validated protocol for cooling crystallization to achieve high purity (>98%) and diastereomeric enrichment.

Theoretical Framework

Molecular Properties & Solubility Logic

The target molecule features a lipophilic decane backbone interrupted by two secondary hydroxyl groups. This "amphiphilic" nature dictates the solvent strategy:

  • Lipophilic Backbone: Soluble in non-polar hydrocarbons (Heptane, Toluene).

  • Hydroxyl Domains: Soluble in polar protic/aprotic solvents (Alcohols, Esters).

The Crystallization Challenge: Mid-chain diols often exhibit "Oiling Out" (Liquid-Liquid Phase Separation) before crystallization. This occurs when the solvent is too polar, causing the hydrophobic backbone to aggregate, or too non-polar, causing the hydroxyls to cluster amorphously.

The Solution: A "Goldilocks" polarity window is required. Moderately polar esters (Ethyl Acetate, Isopropyl Acetate) or binary systems (Toluene/Heptane) typically offer the best balance, allowing the molecule to solvate at high temperatures but forcing an ordered lattice formation upon cooling.

Diastereomer Separation

Crystallization is the primary method for separating the meso (3R,6S) isomer from the dl (racemic) pair.

  • Meso-form: Typically possesses a higher symmetry and melting point, making it less soluble and faster to crystallize.

  • Racemic-form: Often remains in the mother liquor in initial passes.

Solvent Selection Strategy

Primary Solvent Screening Kit

Based on the molecular structure, the following solvents are recommended for the initial screen.

Solvent ClassSpecific SolventBoiling Point (°C)RoleRationale
Esters Ethyl Acetate (EtOAc) 77Primary Excellent balance of polarity; accepts H-bonds but does not donate, encouraging inter-molecular H-bonding of the diol.
Esters Isopropyl Acetate (IPAc) 88Primary Similar to EtOAc but slightly more lipophilic; higher boiling point allows for better solubility at reflux.
Aromatics Toluene 110Primary Good for dissolving the carbon backbone; often produces larger, well-defined crystals.
Alcohols Isopropyl Alcohol (IPA) 82Co-solvent Strong solubilizer; use only if solubility in esters is too low.
Alkanes n-Heptane 98Anti-solvent Reduces solubility of the lipophilic backbone; induces supersaturation.
Solvent Selection Decision Tree

Use the following logic flow to determine the optimal solvent system for your specific crude material.

SolventSelection Start Start: Crude 2,7-Dimethyloctane-3,6-diol SolubilityTest Solubility Test (100 mg/mL) at Reflux Start->SolubilityTest SolubleCold Soluble at Room Temp? SolubilityTest->SolubleCold YesSoluble Yes: Too Soluble SolubleCold->YesSoluble Yes NoSoluble No: Precipitates/Crystals SolubleCold->NoSoluble No AddAnti Anti-solvent Crystallization (Solvent: EtOAc / Anti: Heptane) YesSoluble->AddAnti Switch to Binary System (Add Heptane) Oil Forms Oil upon Cooling? NoSoluble->Oil Seed OPTIMAL SYSTEM Proceed to Scale-up Oil->Seed No (Crystals Form) Reheat 1. Reheat 2. Add 5-10% Polar Co-solvent (e.g., IPA or Acetone) Oil->Reheat Yes (Oiling Out) Reheat->Oil Retry

Figure 1: Decision tree for selecting the crystallization solvent system based on initial solubility observations.

Experimental Protocols

Protocol A: Solubility & Metastable Zone Width (MSZW) Determination

Objective: To define the concentration and temperature range where crystallization occurs spontaneously.

  • Preparation: Place 500 mg of crude diol into a 20 mL vial.

  • Addition: Add Ethyl Acetate in 0.5 mL increments.

  • Heating: After each addition, heat to reflux (approx. 75°C) with stirring.

  • Observation: Continue addition until the solid fully dissolves at reflux. Record the volume (

    
    ).
    
  • Cooling: Allow the solution to cool slowly to room temperature (25°C).

  • Result Interpretation:

    • Heavy Precipitation: Good candidate.

    • No Precipitation: Too soluble. Evaporate and try Toluene .

    • Oiling Out: Solvent is too non-polar. Add 5% IPA .

Protocol B: Cooling Crystallization (Preferred Method)

Target: High purity separation of meso-diol.

Materials:

  • Crude 2,7-Dimethyloctane-3,6-diol (10 g)

  • Solvent: Ethyl Acetate (approx. 30-50 mL, determined by Protocol A)

  • Equipment: 100 mL 3-neck round bottom flask, mechanical stirrer, reflux condenser, programmable cooling bath.

Procedure:

  • Dissolution: Charge the crude solid and Ethyl Acetate into the flask. Heat to 70°C (near reflux) with agitation (200 RPM) until fully dissolved.

    • Note: If the solution is colored, treat with activated carbon (5 wt%) for 15 mins and filter hot.

  • Nucleation Point: Cool the solution rapidly to 55°C , then lower the cooling rate to 0.5°C/min .

  • Seeding (Critical): At 50°C (or just before the expected cloud point), add 0.1 wt% of pure seed crystals.

    • Why? Seeding prevents super-saturation and oiling out by providing a template for the lattice.

  • Crystal Growth: Hold the temperature at 50°C for 30 minutes to allow seed growth.

  • Cooling Ramp: Cool to 0°C over 4 hours (Linear rate: ~0.2°C/min).

  • Isolation: Filter the slurry immediately using a chilled Buchner funnel.

  • Washing: Wash the cake with 2 volumes of cold (-10°C) Heptane or cold Ethyl Acetate.

  • Drying: Dry under vacuum (40°C, 50 mbar) for 12 hours.

Protocol C: Anti-Solvent Crystallization (Alternative)

Use this if the diol is too soluble in pure esters.

  • Dissolve 10 g of crude diol in 20 mL of Ethyl Acetate at room temperature.

  • Place the solution in a vessel with vigorous stirring.

  • Slowly add n-Heptane via a dosing pump or dropping funnel.

    • Rate: 0.5 mL/min.

  • Watch for the "Cloud Point" (persistent turbidity).

  • Stop addition at the cloud point and stir for 30 minutes.

  • Resume addition of Heptane until the ratio is 1:3 (EtOAc:Heptane).

  • Cool to 0°C and filter.

Process Visualization

The following workflow illustrates the critical steps for the Cooling Crystallization Protocol (Protocol B).

CrystallizationWorkflow Dissolution 1. Dissolution (70°C, EtOAc) Filtration 2. Hot Filtration (Remove insolubles) Dissolution->Filtration Cooling1 3. Cool to 50°C (Metastable Zone) Filtration->Cooling1 Seeding 4. Seeding (0.1 wt% Pure Crystals) Cooling1->Seeding Supersaturation Growth 5. Crystal Growth (Hold 30 mins) Seeding->Growth Cooling2 6. Linear Cooling (To 0°C over 4h) Growth->Cooling2 Isolation 7. Filtration & Wash (Cold Heptane) Cooling2->Isolation

Figure 2: Step-by-step workflow for the Cooling Crystallization Protocol.

Expected Results & Troubleshooting

Quantitative Expectations
ParameterExpected ValueNotes
Recovery Yield 75 - 85%First crop. Second crop can be recovered from mother liquor.
Purity (GC/HPLC) > 98.5%Significant removal of unreacted ketones or monols.
Diastereomer Ratio > 95:5 (Meso:dl)Assuming meso is the less soluble form (typical for this class).
Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Separation)

  • Cause: Temperature dropped too fast or solvent is too polar.

  • Fix: Reheat to dissolve the oil. Add a small amount (5-10% v/v) of a more polar solvent like Isopropyl Alcohol to the mixture, then cool very slowly. Ensure rigorous seeding.

Issue 2: Low Yield

  • Cause: Final temperature not low enough or too much solvent used.

  • Fix: Concentrate the mother liquor by 50% and repeat the cooling cycle. Verify solubility curve.

Issue 3: Gel Formation

  • Cause: Hydrogen bonding networks forming without lattice order.

  • Fix: Increase shear rate (stirring speed) or use Toluene as the solvent, which disrupts intermolecular H-bonding less than esters but prevents gelation better than alkanes.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for solvent selection based on dispersion, polar, and hydrogen-bonding forces).

  • Tullberg, E., et al. (2006). "Practical Guide to Solvent Selection for Crystallization." Organic Process Research & Development. (General methodology for solvent screening).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Detailed protocols on seeding and cooling ramps).

  • PubChem. (n.d.).[1] "2,7-Dimethyloctane-3,6-diol Compound Summary." (Physical property verification).

  • Smolecule. (n.d.). "Synthesis and Properties of Dimethyloctane Derivatives." (Structural context for C10 diols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2,7-Dimethyloctane-3,6-diol

Executive Summary & Chemical Context[1][2][3][4][5][6] The Core Challenge: Researchers frequently encounter difficulties dissolving 2,7-Dimethyloctane-3,6-diol (and its stereoisomers) in non-polar solvents such as Hexane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Core Challenge: Researchers frequently encounter difficulties dissolving 2,7-Dimethyloctane-3,6-diol (and its stereoisomers) in non-polar solvents such as Hexane, Heptane, or Toluene. While the molecule possesses a lipophilic carbon backbone (C10), the presence of two hydroxyl (-OH) groups at the 3 and 6 positions creates a "polarity conflict."

The Mechanism: The insolubility is thermodynamically driven. The diol moieties form a robust intermolecular Hydrogen Bonding (H-bond) network in the solid state (high lattice energy). Non-polar solvents interact primarily through weak London Dispersion forces. Simply put, the solvent cannot generate enough energy to break the diol-diol H-bonds.

This guide provides diagnostic workflows and cosolvent strategies to overcome these thermodynamic barriers without compromising the utility of the non-polar phase.

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the decision tree below.

SolubilityDiagnosis Start User Issue: 2,7-Dimethyloctane-3,6-diol won't dissolve in Non-Polar Solvent CheckState What is the physical state of the undissolved material? Start->CheckState Solid Solid / Particulate CheckState->Solid Remains solid Liquid Oily Droplets (Oiling Out) CheckState->Liquid Melts/Forms separate layer ActionSolid Thermodynamic Barrier: Lattice energy > Solvation energy. See Protocol A: Cosolvent Doping Solid->ActionSolid ActionOil Phase Separation: Supersaturation or Impurity. See Protocol B: Seeding & Slow Cool Liquid->ActionOil

Figure 1: Diagnostic decision tree for categorizing solubility failures.

Technical Troubleshooting (Q&A)

Issue 1: "The solid persists despite refluxing in Heptane."

Root Cause: Pure alkanes (Hexane, Heptane, Cyclohexane) have a Hansen Solubility Parameter for Hydrogen Bonding (


) of ~0.[1] The diol requires a solvent with at least moderate 

and

(polarity) to solvate the hydroxyl groups.

The Fix: "Polarity Doping" Do not switch to a fully polar solvent if your application (e.g., recrystallization or extraction) requires a non-polar environment. Instead, "dope" the non-polar solvent.

  • Recommendation: Add Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) dropwise.

  • Why? These solvents act as "bridge" molecules. The alkyl end interacts with the Heptane, while the polar end solvates the diol's -OH groups, breaking the crystal lattice.

Issue 2: "The compound 'oils out' upon cooling."

Root Cause: This is a Liquid-Liquid Phase Separation (LLPS). The compound becomes a supercooled liquid before it can organize into a crystal lattice. This is common with diols because the flexible alkyl chain interferes with rapid crystallization, and the non-polar solvent provides no stabilization for the transition state.

The Fix:

  • Reheat until the oil dissolves back into a clear solution.

  • Seed the hot solution with a tiny crystal of pure 2,7-Dimethyloctane-3,6-diol.

  • Insulate the flask (wrap in foil/cotton) to cool very slowly. Rapid cooling favors oiling; slow cooling favors crystallization.

Issue 3: "The solution is cloudy/milky."[8]

Root Cause: This often indicates water contamination . 2,7-Dimethyloctane-3,6-diol is hygroscopic. If your non-polar solvent is "wet" or the air is humid, the diol will hydrate. The hydrated diol is completely insoluble in alkanes and precipitates as a milky emulsion.

The Fix:

  • Dry your solvent over Molecular Sieves (3Å or 4Å) before use.

  • Ensure the starting material is dry (desiccate under vacuum).[2]

Experimental Protocols

Protocol A: The "Limit Point" Cosolvent Method

Use this when you need the compound dissolved in a predominantly non-polar phase (e.g., for recrystallization).

  • Preparation: Place 1.0 g of 2,7-Dimethyloctane-3,6-diol in a flask with a stir bar.

  • Primary Solvent: Add 10 mL of Heptane (or Hexane). Heat to reflux (98°C for Heptane).

    • Observation: The solid will likely remain undissolved or melt into an oil at the bottom.

  • Titration: While refluxing, add Ethyl Acetate through the condenser in 0.5 mL increments .

  • Equilibration: Wait 2 minutes between additions.

  • Endpoint: Stop adding EtOAc immediately when the solution becomes clear.

    • Typical Ratio: Often 5–15% EtOAc is sufficient to solubilize the diol while maintaining the non-polar character needed to precipitate impurities.

Protocol B: Temperature-Dependent Solubility Data (Estimated)

Comparative solubility profile to aid solvent selection.

Solvent SystemPolarity Index (

)
Solubility (25°C)Solubility (Reflux)Risk of Oiling Out
n-Hexane 0.1InsolubleVery LowHigh
n-Heptane 0.1InsolubleLowHigh
Toluene 2.4LowModerateModerate
Dichloromethane 3.1HighHighLow
Heptane : EtOAc (9:1) ~0.5LowHigh Optimal

Mechanistic Insight: Hansen Solubility Parameters

To scientifically validate solvent choice, we look at the Hansen Solubility Parameters (HSP).[3] A solvent dissolves a solute when their parameters are similar (Distance


 is small).
  • 
     (Dispersion):  Similar for both (Alkyl chains match).
    
  • 
     (H-Bonding):  The Critical Mismatch.
    
    • Heptane:

      
      
      
    • Diol:

      
       (High)
      

Visualizing the Solvation Gap:

HSP_Mismatch Solute Diol Solute (High H-Bonding) Solvent Heptane (Zero H-Bonding) Solute->Solvent  Repulsion (Insoluble) Cosolvent Ethyl Acetate (Bridge) Cosolvent->Solute  H-Bond Donor/Acceptor Cosolvent->Solvent  Van der Waals

Figure 2: The cosolvent (Ethyl Acetate) acts as a molecular bridge, satisfying the H-bonding needs of the Diol while mixing via dispersion forces with Heptane.

References

  • PubChem. (2025).[4][5] 2,7-Dimethyloctane-3,6-diol Compound Summary. National Library of Medicine. [Link]

  • Hansen, C. M. (2007).[6] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[6] CRC Press.[6] (Source of general HSP theory for diols). [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Optimization

Technical Support Center: Optimization of Chiral HPLC Methods for Acyclic Diols

Welcome to the Technical Support Center for the optimization of chiral High-Performance Liquid Chromatography (HPLC) methods for acyclic diols. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of chiral High-Performance Liquid Chromatography (HPLC) methods for acyclic diols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of separating this challenging class of compounds. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible method.

The enantioselective separation of acyclic diols is a critical analytical challenge in pharmaceutical development and chemical synthesis. Their conformational flexibility and often weak chromophores necessitate a thoughtful and systematic approach to method development. This guide provides a structured framework for troubleshooting and optimizing your chiral separations.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the chiral separation of acyclic diols.

Q1: Why is the separation of acyclic diol enantiomers so challenging?

Acyclic diols possess a high degree of conformational flexibility. This means that in solution, they can adopt multiple spatial arrangements, which can hinder the consistent three-point interaction with the chiral stationary phase (CSP) necessary for effective enantiomeric recognition.[1] Additionally, their often simple structures lack strong UV-absorbing chromophores, which can make detection difficult.

Q2: What are the most effective types of chiral stationary phases (CSPs) for acyclic diols?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for a wide range of chiral compounds, including diols.[2][3] Their chiral recognition ability stems from the helical structure of the polysaccharide derivatives, which creates chiral grooves and cavities. The primary interactions involved are hydrogen bonding, dipole-dipole interactions, and π-π interactions.[2]

Cyclodextrin-based CSPs are another viable option.[2] Their mechanism relies on the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin molecule.[2] Macrocyclic antibiotic-based CSPs, such as those based on teicoplanin and vancomycin, offer a complex array of interaction sites and can also be effective.[2]

Q3: How do I choose the initial screening conditions for a new acyclic diol?

A pragmatic starting point is to screen a set of polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) with a simple mobile phase.[3] For normal-phase chromatography, a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol in a 90:10 (v/v) ratio is a common starting point.[3][4] For reversed-phase mode, a gradient of acetonitrile or methanol in water is typically used.

Q4: My diol is not retained on the column. What should I do?

In normal-phase mode, if your diol is not retained, the mobile phase is likely too polar. Decrease the percentage of the alcohol modifier. For example, if you are using 90:10 hexane/IPA, try 95:5 or even 98:2. In reversed-phase mode, lack of retention indicates the mobile phase is too non-polar. In this case, you would decrease the percentage of the organic solvent (acetonitrile or methanol).

Q5: I see a single peak, but I know my sample is a racemate. What's the next step?

If you observe a single, sharp peak, it's likely that no separation is occurring under the current conditions.[5] Before switching columns, systematically vary the mobile phase composition. Small changes in the ratio of the non-polar and polar solvents can have a significant impact.[4] Also, consider changing the alcohol modifier (e.g., from IPA to ethanol) as this can alter the selectivity.[4] If these adjustments do not lead to at least partial separation, then screening a different type of CSP is recommended.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor Resolution (Overlapping Peaks)

Poor resolution is one of the most common challenges in chiral HPLC.[4] The following flowchart outlines a logical troubleshooting sequence.

G start Poor Resolution suboptimal_mp Suboptimal Mobile Phase Composition start->suboptimal_mp high_flow Flow Rate Too High start->high_flow temp Incorrect Temperature start->temp column_eff Low Column Efficiency start->column_eff finetune_ratio finetune_ratio suboptimal_mp->finetune_ratio Action: Fine-tune solvent ratio decrease_flow decrease_flow high_flow->decrease_flow Action: Decrease flow rate vary_temp vary_temp temp->vary_temp Action: Systematically vary column temperature check_column check_column column_eff->check_column Action: Check column condition/replace if necessary

Caption: Troubleshooting workflow for poor resolution.

Potential Cause Detailed Explanation & Solution
Suboptimal Mobile Phase Composition The polarity and composition of the mobile phase are critical for achieving separation.[4] Solution: Systematically adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., IPA or ethanol). Small, incremental changes (e.g., 2-5%) can significantly impact selectivity.[4] Consider switching the alcohol modifier, as ethanol and IPA can provide different selectivities due to their varying hydrogen bonding and steric interactions.[4]
Flow Rate Too High A high flow rate may not allow sufficient time for the enantiomers to interact with the CSP, leading to poor resolution. Solution: Decrease the flow rate to allow for better equilibration and interaction with the stationary phase.[4] Chiral separations often benefit from lower flow rates.[5]
Incorrect Temperature Temperature affects the thermodynamics of the separation and can influence the enantioselectivity of the stationary phase.[4] Solution: Systematically screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your separation.[4][5] Lower temperatures often increase chiral selectivity.[5]
Low Column Efficiency Issues such as column aging, contamination, or improper packing can lead to broad peaks that obscure separation.[4] Solution: Ensure the column is properly conditioned and not overloaded. If the column is old or has been used with a variety of samples, it may be contaminated. Try flushing the column with a strong solvent. If performance does not improve, consider replacing the column.[4]
Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification.

Potential Cause Detailed Explanation & Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[4]
Column Overload Injecting too much sample can lead to peak tailing and broadening. Solution: Reduce the concentration of your sample or the injection volume.[4]
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Solution: For acidic or basic analytes, adding a small amount of an appropriate additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) can improve peak shape.[3][6] While many acyclic diols are neutral, this can be a factor if there are ionizable functional groups present.
Column Contamination or Damage Buildup of contaminants on the column frit or at the head of the column can lead to poor peak shape. Solution: Flush the column with a series of strong solvents. If the problem persists, the column may be permanently damaged and require replacement.[4]
Issue 3: Long Run Times

While good resolution is the primary goal, excessively long run times can be impractical.

Potential Cause Detailed Explanation & Solution
Mobile Phase Too Weak If the mobile phase is not strong enough to elute the analytes in a reasonable time, the run time will be long. Solution: In normal-phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the percentage of the organic solvent.
Low Flow Rate While lower flow rates can improve resolution, they also increase run time. Solution: Once you have achieved baseline separation, you can try to incrementally increase the flow rate to shorten the analysis time, while ensuring that the resolution remains acceptable.
Low Temperature Lower temperatures can increase retention times. Solution: If your resolution is very good at a low temperature, you may be able to increase the temperature slightly to reduce the run time without sacrificing too much separation.

Experimental Protocols

Protocol 1: General Screening for Chiral Acyclic Diols

This protocol provides a starting point for developing a chiral separation method for a novel acyclic diol.

  • Column Selection:

    • Begin with a set of polysaccharide-based CSPs. A good initial screening set includes:

      • An amylose-based column (e.g., Chiralpak AD-H)

      • A cellulose-based column (e.g., Chiralcel OD-H)

  • Sample Preparation:

    • Dissolve the acyclic diol sample in the initial mobile phase or a solvent that is weaker than the mobile phase to a concentration of approximately 1 mg/mL.[4]

  • Initial Normal-Phase Screening Conditions:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 25°C

    • Detection: UV (if applicable) or Refractive Index (RI)

  • Analysis and Optimization:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[4]

    • Inject the prepared sample and record the chromatogram.

    • If no separation is observed, systematically adjust the mobile phase composition (e.g., change the hexane/alcohol ratio to 95:5 or 80:20).[4]

    • If partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature as outlined in the troubleshooting guides to optimize the resolution.[4]

Protocol 2: Column Flushing and Regeneration

Proper column maintenance is crucial for longevity and performance.

  • Disconnect the column from the detector.

  • For a column used in normal-phase mode:

    • Flush with 50 mL of isopropanol.

    • Follow with 50 mL of hexane.

  • For a column used in reversed-phase mode:

    • Flush with 50 mL of water (HPLC grade).

    • Flush with 50 mL of methanol or acetonitrile.

  • Store the column in the recommended storage solvent (usually the shipping solvent, check the column manual).

Data Presentation

Table 1: Common Chiral Stationary Phases for Diol Separation
CSP Type Chiral Selector Common Trade Names Primary Interaction Mechanisms
Polysaccharide-Based Amylose or Cellulose DerivativesChiralpak, ChiralcelHydrogen bonding, dipole-dipole, π-π interactions, steric hindrance[2]
Cyclodextrin-Based α-, β-, or γ-CyclodextrinCyclobondInclusion complex formation[2]
Macrocyclic Antibiotic-Based Vancomycin, TeicoplaninChirobiotic V, Chirobiotic THydrogen bonding, π-π interactions, ionic interactions, steric hindrance[2]

Visualization of Method Development

The following diagram illustrates a logical workflow for chiral method development for acyclic diols.

Caption: A systematic workflow for chiral HPLC method development for acyclic diols.

References

  • Benchchem. (n.d.). Performance comparison of chiral stationary phases for diol separation.
  • Benchchem. (n.d.). Technical Support Center: Chiral Chromatography of Phenanthrene Diol Enantiomers.
  • Bull, S. D., et al. (2006). A practically simple three-component chiral derivatization protocol for determining the enantiopurity of chiral 1,2-, 1,3-, and 1,4-diols by 1H NMR spectroscopic analysis. Organic Letters.
  • Ghanem, A., & Ladeira, S. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC.
  • Royal Society of Chemistry. (n.d.). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analyst.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Royal Society of Chemistry. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.
  • Sigma-Aldrich. (n.d.). Macrocyclic Chiral Stationary Phases.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Diva-Portal.org. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • Royal Society of Chemistry. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BOC Sciences. (n.d.). High-Precision Chiral HPLC Services.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three.
  • Daicel. (2021). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • PMC. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
  • Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Viscous Chiral Diol Oils

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-DIOL-001 Introduction: The "Curse of the Oil" Welcome. If you are reading this, you are likely staring at a flask containing a viscous, immobile g...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-DIOL-001

Introduction: The "Curse of the Oil"

Welcome. If you are reading this, you are likely staring at a flask containing a viscous, immobile gum that refuses to crystallize, traps solvent like a sponge, and streaks across your chromatography columns.

Viscous chiral diols present a unique thermodynamic challenge. Their extensive hydrogen-bonding networks create high viscosity, which kinetically hinders crystal lattice formation, leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."[1] Furthermore, the amphiphilic nature of many chiral diols causes them to interact non-specifically with silica, ruining enantiomeric excess (ee) measurements and purification yields.

This guide is not a textbook; it is a troubleshooting protocol designed to salvage your material.

Module 1: Crystallization Troubleshooting

Issue: "My compound oils out upon cooling and won't solidify."

The Science: Oiling out occurs when the temperature drops below the liquid-liquid miscibility gap before it hits the solubility curve. The system separates into a solvent-rich phase and a solute-rich oil phase. The oil phase has high viscosity, which arrests nucleation.

Protocol A: The "Cloud Point" Seeding Technique

Do not cool the solution to 0°C immediately. That guarantees oil.

  • Solvent Selection: Use a binary system. Dissolve the diol in a "good" solvent (e.g., Ethanol, IPA) at elevated temperature.

  • Antisolvent Addition: Add the "bad" solvent (e.g., Heptane, Methyl tert-butyl ether) dropwise at reflux until the solution turns slightly turbid (the Cloud Point).

  • The Re-Dissolve: Add just enough "good" solvent to make it clear again.

  • The Critical Step (Seeding): Cool slowly to room temperature. Add seed crystals (if available) or scratch the glass surface before the oil appears.

    • Expert Tip: If you lack seeds, freeze a small aliquot in liquid nitrogen. Upon thawing, a micro-crystal often forms. Use this to seed the main batch.

  • Equilibration: Agitate gently. If oil droplets form, reheat slightly until they dissolve, then cool slower.

Data: Solvent Systems for Diol Crystallization
Polarity MixSolvent A (Good)Solvent B (Bad/Antisolvent)Mechanism
High MethanolEthyl AcetatePolarity shift breaks H-bonds.
Medium Isopropanol (IPA)n-HeptaneClassic "like dissolves like" gradient.
Low ToluenePentaneForces aggregation of polar diol domains.
Azeotropic EthanolWaterWarning: Only for highly polar diols; hard to dry.

Module 2: Chromatographic Purification

Issue: "Broad peaks, tailing, and poor resolution on silica."

The Science: Chiral diols act as hydrogen-bond donors. On standard silica, they bind irreversibly to silanols, causing tailing. On Chiral Stationary Phases (CSPs), high viscosity limits mass transfer, broadening peaks.

The Solution: Chiral SFC (Supercritical Fluid Chromatography)

SFC is the "Gold Standard" for viscous oils. Supercritical CO₂ has the diffusivity of a gas (high mass transfer) but the solvating power of a liquid. It dramatically lowers the viscosity of the oil during separation.

Protocol B: SFC Method Development for Diols
  • Column Selection:

    • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG). The "immobilized" versions are required if using aggressive solvents (THF/DCM).

    • Secondary: Cellulose derivatives (e.g., Chiralcel OD-H).

  • Mobile Phase:

    • Base: CO₂ (sc).

    • Modifier: 10–20% Methanol or Ethanol.

    • Additives: Avoid basic additives (DEA) unless the diol has an amine function. For acidic diols, 0.1% TFA helps peak shape.

  • Pressure/Temp: High density is needed to solubilize diols. Set Back Pressure Regulator (BPR) to 120–150 bar and Column Temp to 40°C .

Visual Workflow: SFC Method Development

SFC_Method_Dev Start Start: Viscous Chiral Diol Solubility Check Solubility in MeOH/EtOH Start->Solubility Screen1 Screen 1: Amylose (IA/IG) + 10% MeOH Solubility->Screen1 Screen2 Screen 2: Cellulose (OD-H) + 10% IPA Solubility->Screen2 Decision Resolution (Rs) > 1.5? Screen1->Decision Screen2->Decision Optimize Optimize: Increase BPR to 150 bar (Increases CO2 density) Decision->Optimize No (Tailing) Purify Scale Up: Stacked Injections Decision->Purify Yes Fail Poor Solubility? Optimize->Fail AddCosolvent Add 5% DCM or THF to Modifier (Requires Immobilized Phase) Fail->AddCosolvent Yes AddCosolvent->Screen1

Caption: SFC optimization logic emphasizing density control (BPR) and immobilized phases for solubility.

Module 3: Solvent Removal (The "Sponge" Effect)

Issue: "NMR shows 5% DCM/Ethyl Acetate even after 24h on high vac."

The Science: As the solvent leaves, the viscosity increases exponentially (glass transition). The diffusion coefficient of the remaining solvent drops to near zero. The solvent is not "wetting" the oil; it is trapped in the amorphous matrix.

Protocol C: The Nitrogen Bleed & Azeotrope

Do not just apply heat and static vacuum—this degrades sensitive diols.

  • The "Fluffing" Technique:

    • Dissolve the oil in a solvent that freezes easily (e.g., Benzene, Dioxane, or t-Butanol).

    • Freeze the flask contents.

    • Lyophilize (sublime the solvent). This leaves a "fluffy" amorphous solid with high surface area, allowing trapped volatiles to escape.

  • The Nitrogen Bleed (If Lyophilizer unavailable):

    • Place oil in a round-bottom flask on a rotovap.

    • Apply high vacuum.

    • Insert a bleed needle (very fine capillary) introducing a tiny stream of dry Nitrogen into the bottom of the oil.

    • Why? The bubbles break the surface tension and provide a "carrier" for the trapped solvent molecules to diffuse into.

  • Chemical Azeotropes:

    • To remove DCM : Add Methanol and evaporate (Azeotrope bp: 37.8°C).

    • To remove DMF : Add Heptane (multiple cycles required) or water wash followed by extraction.

    • To remove Ethyl Acetate : Add Ethanol .

Module 4: Derivatization (The "Nuclear Option")

Issue: "Direct purification failed. Enantiomers co-elute."

If the diol cannot be purified directly, derivatization locks the conformation, reducing flexibility and increasing the difference in interaction energy between enantiomers.

Protocol D: Acetonide Formation

This is the most robust method for 1,2 and 1,3 diols.

  • Reaction: React diol with 2,2-dimethoxypropane (DMP) and catalytic p-TsOH in Acetone.

  • Result: The resulting acetonide is less polar, less viscous, and usually an oil that can be distilled (Kugelrohr) or runs easily on standard silica flash columns (Hexane/EtOAc).

  • Purification: Separate the acetonide enantiomers/diastereomers.

  • Deprotection: Mild acid hydrolysis (AcOH/Water) restores the diol.

Visual Workflow: Derivatization Strategy

Derivatization Diol Impure Chiral Diol (Viscous/Polar) React React: DMP + pTsOH Diol->React Acetonide Acetonide Derivative (Non-polar/Volatile) React->Acetonide Purify Flash Chromatography or Distillation Acetonide->Purify Hydrolysis Deprotection: AcOH/H2O Purify->Hydrolysis Final Pure Chiral Diol Hydrolysis->Final

Caption: Acetonide protection strategy to reduce polarity and viscosity, enabling standard purification.

FAQs: Rapid Fire Support

Q: Can I use Kugelrohr distillation for chiral diols? A: Only if the boiling point is <200°C at 0.1 mmHg. Most chiral diols have high boiling points due to H-bonding. If you overheat, you risk racemization (thermal epimerization). Derivatize to an acetonide first to lower the boiling point by ~50°C.

Q: My HPLC peaks are splitting. Is it racemization? A: Likely not. It is probably "sample solvent mismatch." If you dissolve a viscous oil in 100% MeOH and inject onto a Heptane/IPA column, the solvent strength mismatch causes the plug to break apart. Dissolve your sample in the mobile phase whenever possible.

Q: How do I measure ee% if the oil traps solvent? A: Trapped solvent interferes with weight but not necessarily chiral HPLC integration. However, for NMR determination (Mosher's ester analysis), trapped solvent can overlap with diagnostic peaks. Use Quantitative NMR (qNMR) with an internal standard (e.g., Dimethyl sulfone) to quantify the diol purity exactly before adding the chiral shift reagent.

References

  • SFC Method Development for Polar Compounds

    • West, C., & Lesellier, E. (2008). Chiral separation of diols and related compounds by SFC.[2] Journal of Chromatography A.

  • Crystallization of Oiling-Out Substances

    • Veesler, S., et al. (2006). Oiling out in crystallization: Mechanisms and control.[1][3] Organic Process Research & Development.

  • Derivatization Strategies (Acetonides & Boronates)

    • Bull, S. D., et al. (2012). Chiral derivatizing agents for the determination of optical purity by NMR spectroscopy. Chemical Reviews.
  • Handling Viscous Oils (General Lab Techniques)

    • University of Rochester. How To: Work with Oils and Remove Residual Solvents.[4][5]

  • Chiral Column Selection Guide

    • Daicel Chiral Technologies.[6] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of (3S,6S)-2,7-Dimethyloctane-3,6-diol

Technical Comparison Guide: 1H NMR Characterization of (3S,6S)-2,7-Dimethyloctane-3,6-diol Executive Summary The precise characterization of (3S,6S)-2,7-Dimethyloctane-3,6-diol (CAS: 129705-30-2) is critical in asymmetri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1H NMR Characterization of (3S,6S)-2,7-Dimethyloctane-3,6-diol

Executive Summary

The precise characterization of (3S,6S)-2,7-Dimethyloctane-3,6-diol (CAS: 129705-30-2) is critical in asymmetric synthesis, particularly when utilized as a chiral auxiliary or ligand backbone.[1] Unlike its meso counterpart, the (3S,6S) isomer possesses


 symmetry, a feature that simplifies its NMR spectrum but complicates differentiation without derivatization.[1]

This guide provides an objective technical comparison between the (3S,6S) enantiomer and its primary stereoisomeric alternative (the meso-form). It details the structural causality behind spectral signals and establishes a self-validating protocol using Mosher ester analysis for absolute configuration assignment.[1]

Structural Analysis & NMR Causality

To interpret the NMR data accurately, one must first understand the symmetry operations governing the molecule.[1]

Symmetry Arguments
  • (3S,6S)-Isomer (

    
     Symmetric):  The molecule possesses a 
    
    
    
    axis of rotation perpendicular to the C4-C5 bond. Consequently, H3 is chemically equivalent to H6, and the isopropyl group at C2 is equivalent to the group at C7.[1] The NMR spectrum displays a simplified signal set representing only half the molecule.[1]
  • Meso-Isomer (

    
     Symmetric):  The (3R,6S) form possesses a plane of symmetry. While it also shows a simplified spectrum, the magnetic environment of the carbinol protons (H3/H6) differs diastereomerically from the chiral pair due to the spatial relationship of the hydroxyl groups (syn vs. anti relative to the carbon chain conformation).
    
Predicted Chemical Shift Ranges (CDCl₃)

Based on the aliphatic 1,4-diol structure with isopropyl termini, the following signal assignments are characteristic:

Proton PositionMoietyMultiplicityApprox.[1][2] Shift (

ppm)
Structural Causality
H3, H6 CH-OHddd or m3.30 – 3.60Deshielded by oxygen; chiral center.[1]
H2, H7 CH-(CH₃)₂Multiplet1.60 – 1.80Methine of isopropyl group.[1]
H4, H5 -CH₂-CH₂-Multiplet1.40 – 1.60Central ethylene bridge; diastereotopic protons.[1]
H1, H8, Me -CH₃Doublet0.85 – 0.95Methyl groups; split by H2/H7.[1]
-OH HydroxylBroad s1.5 – 2.5Concentration/Solvent dependent.[1]

Comparative Analysis: Chiral (3S,6S) vs. Meso Alternative

The primary challenge in synthesis is distinguishing the chiral product from the meso impurity.[1]

Differentiation Table
Feature(3S,6S)-2,7-Dimethyloctane-3,6-diolMeso-2,7-Dimethyloctane-3,6-diol
Symmetry Point Group

(Chiral)

or

(Achiral)
H3/H6 Equivalence Equivalent (Isochronous)Equivalent (Isochronous)
H4/H5 Multiplicity Complex higher-order coupling due to chiral environment.[1][3]Distinct coupling pattern due to meso symmetry plane.[1]
Mosher Ester Analysis Yields a single double-Mosher ester species (if enantiopure).[1]Yields a single double-Mosher ester, but with distinct shifts from the chiral diester.[1]
Chiral Shift Reagent Signals split into two sets (diastereomeric complex).[1]Signals shift but do not split (remains achiral complex).

Critical Insight: In achiral solvents (CDCl₃), the raw 1H NMR spectra of the dl pair and the meso form are often too similar for definitive assignment without authentic standards. Derivatization is required for absolute proof. [1]

Protocol: Absolute Configuration via Mosher Ester Analysis

This protocol uses the "Double Derivatization" method.[1] Because the molecule is a diol, reacting with MTPA-Cl (Mosher's acid chloride) creates a bis-ester.

Mechanism of Action

The (R)- and (S)-MTPA esters create anisotropic shielding cones. By comparing the chemical shift differences (


) of the bis-esters prepared from both enantiomers of Mosher's acid, the absolute configuration at C3 and C6 is mathematically confirmed.
Workflow Diagram

MosherAnalysis Start Unknown Diol Sample (3S,6S) Candidate Split Split Sample into Two Aliquots Start->Split Rxn1 Aliquot A + (R)-MTPA-Cl (Yields S-Ester) Split->Rxn1 Rxn2 Aliquot B + (S)-MTPA-Cl (Yields R-Ester) Split->Rxn2 NMR Acquire 1H NMR (500+ MHz) Focus: H2, H4, H5 regions Rxn1->NMR Rxn2->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) for each proton NMR->Calc Model Map Signs (+/-) to Mosher Model Calc->Model Result Confirm (3S,6S) Configuration Model->Result Consistent Pattern

Figure 1: Workflow for determining absolute stereochemistry using Modified Mosher's Method.

Step-by-Step Methodology
  • Preparation of (S)-MTPA Diester:

    • Dissolve 5 mg of diol in 0.5 mL dry pyridine-d5 (or CDCl₃ with pyridine added).

    • Add 15 µL of (R)-(-)-MTPA-Cl (yields the S-ester configuration).

    • Incubate at room temperature for 4 hours (steric bulk of isopropyl group may slow kinetics).

    • Note: Ensure complete bis-acylation; mono-acylation complicates analysis.

  • Preparation of (R)-MTPA Diester:

    • Repeat the procedure using (S)-(+)-MTPA-Cl (yields the R-ester configuration).

  • Data Acquisition:

    • Acquire 1H NMR for both samples.[1][4][5][6]

    • Key Region: Focus on the isopropyl methine (H2/H7) and the central ethylene bridge (H4/H5).

  • Analysis (

    
    ): 
    
    • Calculate

      
      .[5][6][7]
      
    • Validation: For the (3S,6S) configuration, protons on the "left" of the plane (relative to the C-O bond in the Mosher model) will show positive

      
      , while those on the "right" will show negative 
      
      
      
      .

Experimental Data Summary (Representative)

The following data represents the expected shifts for the bis-MTPA esters of the (3S,6S) isomer.

Proton

(S-MTPA Ester)

(R-MTPA Ester)

(

)
Interpretation
H3/H6 (Carbinol) ~5.20~5.20N/ACenter of derivatization.
H2/H7 (Isopropyl CH) 1.851.95Negative (-) Shielded in S-ester (Right side of plane).
H4/H5 (Bridge CH₂) 1.651.55Positive (+) Deshielded in S-ester (Left side of plane).

Conclusion: A pattern where the internal methylene protons (H4/H5) have a positive


 and the terminal isopropyl protons (H2/H7) have a negative 

confirms the S,S configuration.

References

  • PubChem. (2025).[1][8] 2,7-Dimethyloctane-3,6-diol (CID 3255343).[1][3] National Library of Medicine.[1] [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][5][6][7] Nature Protocols, 2(10), 2451–2458.[1][5] [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR.[1][5][6][7][9] Chemical Reviews, 104(1), 17–118.[1] [Link]

  • Luan, F., et al. (2004).[1][10] Stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol.[1][10] ResearchGate.[1] [Link]

Sources

Comparative

Specific rotation values for (3R,6R) vs (3S,6S) isomers

Topic: Comparative Guide: Specific Rotation & Stereochemical Analysis of (3R,6R)- vs. (3S,6S)-Lactide Isomers Executive Summary In the field of biodegradable therapeutics and advanced drug delivery systems, Lactide (3,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Specific Rotation & Stereochemical Analysis of (3R,6R)- vs. (3S,6S)-Lactide Isomers

Executive Summary

In the field of biodegradable therapeutics and advanced drug delivery systems, Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) serves as the critical monomer for Poly(lactic acid) (PLA).[1][2] The stereochemical purity of lactide dictates the crystallinity, degradation rate, and mechanical strength of the resulting polymer.

This guide provides a technical comparison between the (3R,6R)-isomer (D-Lactide) and the (3S,6S)-isomer (L-Lactide) , focusing on specific rotation (


) as a primary quality attribute. It elucidates the anomalous melting behavior of the racemic mixture and details protocols for the purification and analysis of these isomers to ensure high-performance polymer synthesis.

Technical Comparison: (3R,6R) vs. (3S,6S) Isomers

The following table summarizes the physicochemical properties of the lactide stereoisomers. Note the distinct inversion of optical rotation and the significant difference in melting points between the pure enantiomers and the racemic mixture (stereocomplex).

Property(3S,6S)-Lactide (L-Lactide)(3R,6R)-Lactide (D-Lactide)(3R,6S)-Lactide (Meso-Lactide)
Stereochemical Designation L-IsomerD-IsomerMeso-Compound
Specific Rotation

-285° to -300° (c=1.0, Toluene)+285° to +300° (c=1.0, Toluene) (Optically Inactive)
Melting Point (

)
96 – 97 °C96 – 97 °C53 – 54 °C
Racemic Mixture

N/AN/A~125 °C (Stereocomplex)
Polymer Product PLLA (Semi-crystalline)PDLA (Semi-crystalline)Amorphous PLA
Key Application Structural scaffolds, suturesStereocomplex formation (Heat resistance)Plasticizer, degradation tuner
Expert Insight: The Rotation Inversion

A common pitfall in lactide chemistry is assuming the sign of rotation matches the precursor lactic acid.

  • Precursor: L-(+)-Lactic acid (S-configuration) is dextrorotatory (+) .

  • Product: Upon dimerization to (3S,6S)-Lactide, the molecule becomes levorotatory (-) with a high magnitude (

    
    ).
    
  • Implication: A specific rotation value less negative than -280° (e.g., -260°) in an L-Lactide sample typically indicates contamination with meso-lactide (

    
    ) or D-lactide (
    
    
    
    ), necessitating recrystallization.

Experimental Protocol: Determination of Specific Rotation

Objective: To quantify the optical purity of a lactide sample using polarimetry. Scope: Applicable to crude and purified lactide fractions.[3][4][5][6]

Reagents & Equipment
  • Solvent: Toluene (HPLC Grade, dried over molecular sieves). Note: Toluene is preferred over chloroform for lactide due to higher stability and distinct rotation values.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell: 100 mm (1 dm) temperature-controlled quartz cell.

Step-by-Step Methodology
  • Blank Correction:

    • Fill the polarimeter cell with pure toluene.

    • Equilibrate to 25.0 °C ± 0.1 °C .

    • Zero the instrument.

  • Sample Preparation:

    • Weigh 1.00 g of the lactide sample accurately.

    • Dissolve in toluene in a 100 mL volumetric flask .

    • Critical: Ensure complete dissolution; sonicate if necessary. Lactide hydrolysis is slow in toluene, but minimize exposure to ambient moisture.

  • Measurement:

    • Rinse the cell twice with the sample solution.

    • Fill the cell, ensuring no air bubbles are trapped in the optical path.

    • Allow temperature to stabilize at 25 °C.

    • Record the observed rotation (

      
      ) as the average of 5 measurements.
      
  • Calculation:

    
    
    Where:
    
    • 
       = Path length in decimeters (usually 1 dm).
      
    • 
       = Concentration in g/mL (0.01 g/mL for the 1% solution prepared).
      

Experimental Protocol: Purification & Isolation Workflow

Objective: Isolate high-purity (3S,6S)-Lactide from a crude mixture containing meso-lactide and unreacted oligomers. Mechanism: Meso-lactide is significantly more soluble and has a lower melting point (53°C) than the stereopure isomers (97°C), allowing for separation via fractional recrystallization.

Workflow Diagram

LactidePurification Crude Crude Lactide Mixture (L-Lactide + Meso-Lactide + Oligomers) Dissolution Dissolution Solvent: Ethyl Acetate or Toluene Temp: 70-80°C Crude->Dissolution 1:1.5 Mass Ratio Cooling Controlled Cooling Rate: 5°C/hour to 4°C Induces Crystallization Dissolution->Cooling Slow Ramp Filtration Vacuum Filtration Separate Crystals from Mother Liquor Cooling->Filtration Crystals Solid Fraction (Enriched (3S,6S)-Lactide) Filtration->Crystals Retentate Liquor Mother Liquor (Meso-Lactide + Impurities) Filtration->Liquor Filtrate (Discard/Recycle) Drying Vacuum Drying 40°C, <10 mbar, 12h Crystals->Drying Analysis QC Analysis Polarimetry & DSC Drying->Analysis Analysis->Dissolution If Purity < 99.5%

Figure 1: Fractional recrystallization workflow for the purification of (3S,6S)-Lactide. The process exploits the solubility differential between the meso-isomer and the enantiopure form.

Detailed Procedure
  • Dissolution: Combine crude lactide with anhydrous Ethyl Acetate (1:1.5 w/w ratio). Heat to 70–80 °C until fully dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours. Rapid cooling traps meso-lactide in the crystal lattice; slow cooling is essential for high purity.

  • Filtration: Filter the cold slurry under vacuum. The needle-like crystals are predominantly (3S,6S)-Lactide, while the meso-isomer remains in the filtrate.

  • Washing: Wash the filter cake with cold (

    
    ) Ethyl Acetate/Hexane (1:1) to remove surface impurities.
    
  • Drying: Dry the crystals in a vacuum oven at 40 °C for 24 hours. Caution: Do not exceed 50 °C to avoid melting any residual meso-lactide which could fuse the powder.

References

  • Sigma-Aldrich. (3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione Product Specification. Retrieved from

  • PubChem. 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- (Meso-Lactide) Compound Summary. National Library of Medicine. Retrieved from

  • Sætre, K. A., et al. (2020). Synthesis of Lactide with varied bases by design of experiments. Chalmers University of Technology. Retrieved from

  • Tsuji, H. (2005). Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications. Macromolecular Bioscience.
  • Muller, A. J., et al. (2018). Influence of Chain Topology on the Nucleation and Isothermal Crystallization of Poly(l-lactide). Retrieved from

Sources

Validation

The Challenge of Separating Stereoisomers of 2,7-Dimethyloctane-3,6-diol

An Expert's Guide to Chiral GC Analysis of 2,7-Dimethyloctane-3,6-diol: A Comparative Approach In the field of stereoisomer analysis, the successful separation of chiral compounds is a critical step in ensuring the safet...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Chiral GC Analysis of 2,7-Dimethyloctane-3,6-diol: A Comparative Approach

In the field of stereoisomer analysis, the successful separation of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceutical products, as well as in the precise characterization of natural products and asymmetric synthesis products. 2,7-Dimethyloctane-3,6-diol, a molecule with multiple chiral centers, presents a significant analytical challenge due to the chemical similarity of its stereoisomers. This guide provides a comprehensive overview of the key parameters for developing a robust chiral Gas Chromatography (GC) method for its analysis, while also comparing it with alternative techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

2,7-Dimethyloctane-3,6-diol possesses two chiral centers at the C3 and C6 positions, leading to the possibility of four stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The latter two are a meso compound. The subtle differences in the spatial arrangement of the hydroxyl and methyl groups on the flexible octane backbone make their separation a non-trivial task. The primary challenges include:

  • Low Volatility: The two hydroxyl groups in the diol structure lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility, which are not ideal for direct GC analysis.

  • Thermal Instability: At the high temperatures often required for GC elution, diols can be prone to dehydration or other thermal degradation reactions.

  • Stereochemical Similarity: The enantiomers and diastereomers have very similar physical and chemical properties, necessitating the use of a chiral environment to achieve separation.

To overcome these challenges, a carefully optimized analytical method is required. Chiral GC, often in combination with derivatization, provides a powerful solution.

Recommended Chiral GC Method with Derivatization

A successful chiral GC analysis of 2,7-Dimethyloctane-3,6-diol hinges on two key aspects: derivatization to improve volatility and thermal stability, and the selection of an appropriate chiral stationary phase to enable stereoisomeric recognition.

Step 1: Derivatization

Derivatization is a crucial prerequisite for the GC analysis of polar compounds like diols. The process involves chemically modifying the analyte to increase its volatility and reduce its polarity. For diols, silylation is a common and effective technique.

Protocol for Silylation:

  • Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective silylating agent. The TMCS acts as a catalyst, driving the reaction to completion.

  • Sample Preparation: Dissolve approximately 1 mg of the 2,7-dimethyloctane-3,6-diol sample in 1 mL of a suitable aprotic solvent (e.g., pyridine, dichloromethane, or acetonitrile).

  • Reaction: Add 100 µL of BSTFA + 1% TMCS to the sample solution.

  • Incubation: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization of both hydroxyl groups to their corresponding trimethylsilyl (TMS) ethers.

  • Analysis: The resulting solution can be directly injected into the GC system.

The derivatization reaction converts the polar -OH groups into non-polar -O-Si(CH₃)₃ groups, which significantly reduces intermolecular hydrogen bonding and allows the analyte to be readily volatilized in the GC inlet.

Step 2: Chiral GC Parameters

The choice of the chiral stationary phase is the most critical parameter for the separation of the derivatized stereoisomers. Cyclodextrin-based stationary phases are widely recognized for their excellent enantioselective properties for a broad range of chiral compounds, including alcohols and their derivatives.

Table 1: Recommended Chiral GC Parameters

ParameterRecommended SettingRationale
GC Column Beta- or Gamma-Cyclodextrin based chiral column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Cyclodextrin cavities provide a chiral environment for differential interaction with the stereoisomers. The choice between beta- and gamma-cyclodextrin depends on the specific fit of the analyte.
Carrier Gas Helium or HydrogenProvides good efficiency. Hydrogen can offer faster analysis times.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold for 2 min), ramp to 220 °C at 5 °C/min, hold for 10 minA temperature ramp is essential to elute the derivatized diols in a reasonable time while providing sufficient resolution.
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for hydrocarbon-containing compounds.
Detector Temp 280 °CPrevents condensation of the analyte in the detector.

Workflow for Chiral GC Analysis:

Caption: Workflow for the chiral GC analysis of 2,7-dimethyloctane-3,6-diol.

Comparative Analysis with Alternative Techniques

While chiral GC is a powerful technique, other chromatographic methods can also be employed for the separation of chiral diols. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

Table 2: Comparison of Chiral Separation Techniques for Diols

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Partitioning between a gaseous mobile phase and a chiral stationary phase.Partitioning between a liquid mobile phase and a chiral stationary phase.Partitioning between a supercritical fluid mobile phase and a chiral stationary phase.
Derivatization Often required for polar analytes like diols to increase volatility.Generally not required, allowing for direct analysis of the diol.Can often be avoided, but may be used to improve peak shape.
Stationary Phases Cyclodextrin or other chiral polymers coated on a fused silica capillary.Polysaccharide-based (e.g., cellulose, amylose) or Pirkle-type phases.Similar to HPLC, with polysaccharide-based phases being very common.
Mobile Phase Inert gas (e.g., He, H₂).Organic solvents (e.g., hexane, ethanol, isopropanol) and buffers.Supercritical CO₂ with organic co-solvents (e.g., methanol, ethanol).
Speed Typically faster analysis times per sample compared to HPLC.Can have longer run times, but method development can be rapid with modern systems.Generally the fastest of the three techniques due to low viscosity of the mobile phase.
Resolution High resolution is achievable with long capillary columns.Excellent resolution is possible, with a wide range of stationary phases available.Often provides superior resolution and efficiency compared to HPLC.
Environmental Impact Low solvent consumption.Higher consumption of organic solvents.Significantly lower organic solvent consumption than HPLC, as CO₂ is the main mobile phase component.

Logical Relationship of Method Selection:

G cluster_0 Analytical Goal cluster_1 Recommended Technique High Throughput High Throughput Chiral GC Chiral GC High Throughput->Chiral GC Direct Analysis (No Derivatization) Direct Analysis (No Derivatization) Chiral HPLC Chiral HPLC Direct Analysis (No Derivatization)->Chiral HPLC High Resolution & Speed High Resolution & Speed Chiral SFC Chiral SFC High Resolution & Speed->Chiral SFC

Caption: Decision matrix for selecting a chiral separation technique.

Conclusion

The successful chiral analysis of 2,7-dimethyloctane-3,6-diol by Gas Chromatography is readily achievable through a well-defined strategy. The key to this approach is the chemical derivatization of the diol to its TMS ether, followed by separation on a cyclodextrin-based chiral stationary phase. This method offers high resolution and sensitivity. However, for applications where derivatization is undesirable or when higher throughput is required, Chiral HPLC and Chiral SFC present viable and powerful alternatives. The choice of the optimal technique will ultimately be guided by the specific analytical needs, available resources, and the desired balance between speed, resolution, and operational simplicity.

References

  • Restek. Chiral GC Columns. [Link]

  • Agilent Technologies. A Primer on Supercritical Fluid Chromatography (SFC). [Link]

Comparative

A Comparative Guide to Chiral Diols in Asymmetric Catalysis: The Established Efficacy of BINOL versus the Untapped Potential of 2,7-Dimethyloctane-3,6-diol

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged classes of ligands, chiral diols have distinguished...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged classes of ligands, chiral diols have distinguished themselves through their versatility and effectiveness. This guide provides a detailed comparison between 1,1'-bi-2-naphthol (BINOL), a cornerstone of modern stereoselective synthesis, and 2,7-dimethyloctane-3,6-diol, a structurally simpler, acyclic diol.

While BINOL's catalytic prowess is extensively documented, 2,7-dimethyloctane-3,6-diol remains largely unexplored in the realm of asymmetric catalysis. This comparison, therefore, will serve two purposes: to highlight the well-established success of BINOL and to provide a theoretical framework and practical guide for evaluating the potential of less-studied chiral diols like 2,7-dimethyloctane-3,6-diol.

BINOL: The Gold Standard of Axially Chiral Ligands

BINOL is an axially chiral compound, meaning its chirality arises from restricted rotation around the C-C bond connecting the two naphthyl rings.[1] This C2-symmetric structure has proven to be exceptionally effective in a vast array of catalytic transformations.[2]

When complexed with a metal center (such as titanium, aluminum, or zinc), the two naphthyl groups create a well-defined and rigid chiral pocket.[3] This precisely shaped environment dictates the facial selectivity of a prochiral substrate's approach, leading to the preferential formation of one enantiomer of the product.[3] The strategic placement of substituents on the BINOL scaffold is a key method for tuning its steric and electronic properties, thereby enhancing the efficiency and enantioselectivity of various catalytic reactions.[3][4]

The applications of BINOL and its derivatives are extensive, including Diels-Alder reactions, carbonyl additions and reductions, Michael additions, and many others. For instance, titanium complexes of BINOL derivatives have been shown to be highly active catalysts for the enantioselective alkylation of aldehydes, achieving up to 98% yield and 99% enantiomeric excess (ee).[4]

2,7-Dimethyloctane-3,6-diol: A Study in Simplicity and Flexibility

In contrast to the rigid, aromatic structure of BINOL, 2,7-dimethyloctane-3,6-diol is a C2-symmetric, acyclic, and conformationally flexible chiral diol. Its chirality stems from the two stereocenters at the C3 and C6 positions. A thorough review of the scientific literature reveals a notable absence of its application as a chiral ligand or auxiliary in asymmetric catalysis.[1]

This lack of documented use does not necessarily imply ineffectiveness but may reflect a research focus on more rigid and pre-organized ligand scaffolds. The flexibility of the carbon chain in 2,7-dimethyloctane-3,6-diol presents both potential advantages and disadvantages. While it might coordinate to a broader range of metal centers, this same flexibility could lead to multiple possible conformations in the transition state, potentially resulting in lower enantioselectivity compared to a rigid ligand like BINOL.

Structural and Catalytic Feature Comparison

The following table summarizes the key structural differences between BINOL and 2,7-dimethyloctane-3,6-diol and the potential implications for their catalytic performance.

FeatureBINOL2,7-Dimethyloctane-3,6-diol
Chirality Type Axial ChiralityCentral Chirality
Symmetry C2-SymmetricC2-Symmetric
Structure Rigid, AromaticFlexible, Aliphatic
Chiral Pocket Well-defined, sterically hinderedConformationally dependent, less defined
Catalytic History Extensively used, highly successfulNo documented catalytic applications
Potential Enantioselectivity Generally high to excellentHypothetically lower due to flexibility

Experimental Protocol: A Framework for Evaluation

For researchers interested in exploring the catalytic potential of untested chiral diols like 2,7-dimethyloctane-3,6-diol, a standardized screening protocol is essential. The asymmetric ethylation of benzaldehyde using diethylzinc is a well-established benchmark reaction for evaluating new chiral ligands.

Objective: To compare the catalytic efficiency (yield and enantiomeric excess) of a BINOL-derived catalyst with a hypothetical 2,7-dimethyloctane-3,6-diol-derived catalyst in the asymmetric ethylation of benzaldehyde.
Materials:
  • (R)-BINOL

  • (3R,6R)-2,7-Dimethyloctane-3,6-diol

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

Part 1: Catalyst Preparation

  • In two separate flame-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), prepare the following solutions:

    • Flask A (BINOL): Dissolve (R)-BINOL (0.1 mmol) in anhydrous toluene (5 mL).

    • Flask B (Diol): Dissolve (3R,6R)-2,7-Dimethyloctane-3,6-diol (0.1 mmol) in anhydrous toluene (5 mL).

  • To each flask, add Ti(Oi-Pr)₄ (1.4 eq, 0.14 mmol) dropwise at room temperature.

  • Stir both mixtures at room temperature for 30 minutes to allow for the formation of the respective titanium complexes.

Part 2: Asymmetric Ethylation

  • Cool both catalyst solutions to 0 °C in an ice bath.

  • To each flask, add the diethylzinc solution (3.0 eq, 0.3 mmol) dropwise. The solution will typically change color.

  • Stir the mixtures at 0 °C for another 30 minutes.

  • Add benzaldehyde (1.0 eq, 0.1 mmol) dropwise to each flask.

  • Monitor the reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours for efficient catalysts.

Part 3: Work-up and Analysis

  • Quench the reactions by slowly adding 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield of the resulting 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualizing the Structural Differences and Experimental Workflow

G cluster_0 Ligand Structures cluster_1 Catalyst Formation cluster_2 Asymmetric Reaction BINOL BINOL (Axially Chiral, Rigid) Diol 2,7-Dimethyloctane-3,6-diol (Centrally Chiral, Flexible) Metal Ti(OiPr)4 BINOL_cat BINOL-Ti Complex (Defined Chiral Pocket) Metal->BINOL_cat Diol_cat Diol-Ti Complex (Flexible Chiral Environment) Metal->Diol_cat Reaction Et2Zn + Benzaldehyde BINOL_cat->Reaction Diol_cat->Reaction Product_A High ee Product Reaction->Product_A Product_B Potentially Lower ee Product Reaction->Product_B

Caption: Comparative workflow from ligand to catalytic outcome.

Conclusion

BINOL's position as a privileged ligand in asymmetric catalysis is well-earned, stemming from its rigid, C2-symmetric structure that creates a highly organized chiral environment. While 2,7-dimethyloctane-3,6-diol remains an uncharted territory, its simpler, flexible structure provides an interesting counterpoint for studying the fundamental principles of chiral ligand design. The provided experimental framework offers a starting point for the empirical evaluation of this and other novel chiral diols, which is the only definitive way to assess their true catalytic potential. Such explorations are vital for the continued advancement of asymmetric synthesis and the discovery of new, efficient catalytic systems.

References

  • Pu, Lin. Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes. PMC - NIH. [Link]

  • Wiley Online Library. Polybinaphthyls in Asymmetric Catalysis | 1,1′-Binaphthyl-Based Chiral Materials. [Link]

  • Arkivoc. Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands. [Link]

  • ACS Omega. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. [Link]

  • Nature. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. [Link]

  • ACS Publications. Origins of the enantioselectivity of a palladium catalyst with BINOL–phosphoric acid ligands. [Link]

  • Encyclopedia.pub. Asymmetric Synthesis of BINOL Derivatives. [Link]

  • National Center for Biotechnology Information. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC - NIH. [Link]

  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • Next Peptide. 374791-05-6 | (3R,6R)-2,7-Dimethyloctane-3,6-diol. [Link]

  • PubChem - NIH. 2,7-Dimethyloctane-3,6-diol | C10H22O2 | CID 3255343. [Link]

  • MDPI. Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]

  • Royal Society of Chemistry. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. [Link]

Sources

Validation

Absolute Configuration Determination of 2,7-Dimethyloctane-3,6-diol: A Comparative Technical Guide

Topic: Determination of absolute configuration of 2,7-Dimethyloctane-3,6-diol Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determination of absolute configuration of 2,7-Dimethyloctane-3,6-diol Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary

The determination of the absolute configuration of 2,7-Dimethyloctane-3,6-diol (CAS 374791-05-6 for the (3R,6R) isomer) presents a classic stereochemical challenge. As an acyclic 1,4-diol with remote chiral centers (C3 and C6) flanked by isopropyl groups, this molecule exhibits significant conformational flexibility, rendering standard NOE-based NMR methods insufficient. Furthermore, the potential for


-symmetry (in enantiomers) versus 

-symmetry (in the meso form) adds a layer of complexity that requires precise analytical discrimination.

This guide evaluates the three primary methodologies for solving this stereochemical puzzle: Double Mosher Ester Analysis (NMR) , Total Synthesis with Chiral GC Co-injection , and X-Ray Crystallography .

The Verdict: For rapid, high-throughput determination without the need for reference standards, Double Mosher Ester Analysis is the superior protocol. However, for regulatory filing and absolute validation of enantiomeric purity, Total Synthesis with Chiral GC remains the "Gold Standard."

The Stereochemical Challenge

The target molecule, 2,7-Dimethyloctane-3,6-diol, possesses two stereogenic centers separated by an ethylene bridge (-CH2-CH2-).

  • Structure:

    
    
    
  • Isomers:

    • (3R, 6R) & (3S, 6S): Chiral enantiomers (

      
       symmetric).
      
    • (3R, 6S): Meso compound (

      
       symmetric, achiral).
      

Distinguishing between the meso form and the chiral pair is the first critical step, followed by the assignment of absolute configuration (R,R vs S,S) for the chiral isolates.

Comparative Methodological Landscape
FeatureMethod A: Double Mosher Ester Analysis (NMR) Method B: Total Synthesis & Chiral GC Method C: X-Ray Crystallography
Primary Mechanism Anisotropic Shielding (

analysis)
Retention Time MatchingAnomalous Dispersion / Internal Reference
Sample Requirement ~5-10 mg~10-20 mg (plus reagents)Single Crystal (>0.1 mm)
Throughput High (24-48 hours)Low (Weeks)Low (Variable)
Cost Low (Reagents + NMR time)High (Precursors + Labor)Medium (Instrument access)
Prerequisites Purity >95%Known Chiral PrecursorsCrystalline Derivative
Reliability High (Self-validating for acyclic systems)Absolute (Identity proof)Absolute (Direct observation)
Limitation Requires interpretation skill; fails if signals overlap.[1]Time-intensive synthesis.Acyclic diols rarely crystallize well.
Deep Dive: Method A – Double Mosher Ester Analysis (Recommended)

This method utilizes the anisotropic shielding effect of


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters. By derivatizing both hydroxyl groups, we create a system where the NMR chemical shifts of the protons flanking the chiral centers change predictably based on the configuration.
Why It Works (The Symmetry Advantage)

For 2,7-Dimethyloctane-3,6-diol, this method offers a unique diagnostic advantage:

  • If the Diol is Chiral (

    
    ):  The bis-(R)-MTPA ester maintains 
    
    
    
    symmetry. The NMR spectrum will show one single set of signals (e.g., H3 and H6 are chemically equivalent).
  • If the Diol is Meso (

    
    ):  Derivatization with (R)-MTPA breaks the symmetry (one end becomes R,R-ester, the other S,R-ester). The NMR spectrum will show two distinct sets of signals  due to the internal diastereomeric relationship.
    
Experimental Protocol

Step 1: Preparation of Bis-MTPA Esters Perform two parallel reactions in NMR tubes or small vials.

  • Reaction A ((S)-Ester): Dissolve diol (5 mg) in dry pyridine-d5 (0.5 mL). Add (R)-(-)-MTPA-Cl (15 µL, excess). Shake for 10 min.

    • Note: (R)-MTPA-Cl yields the (S)-Mosher ester according to Cahn-Ingold-Prelog priority rules.

  • Reaction B ((R)-Ester): Dissolve diol (5 mg) in dry pyridine-d5 (0.5 mL). Add (S)-(+)-MTPA-Cl (15 µL, excess). Shake for 10 min.

  • Monitoring: Verify complete conversion by TLC or by the disappearance of the

    
    -proton signal of the free alcohol in 
    
    
    
    H NMR.

Step 2: NMR Acquisition Acquire


H NMR (500 MHz or higher recommended) for both crude reaction mixtures. Focus on the chemical shifts of:
  • 
    -protons (H3, H6)
    
  • 
    -protons (H2, H7, H4, H5)
    
  • Isopropyl methyl groups.

Step 3: Data Analysis (


 Calculation) 
Calculate the difference in chemical shift for each proton:


  • Interpretation:

    • Construct a Newman projection for the C3-O bond.

    • The MTPA phenyl group shields protons on its side of the plane (negative

      
      ).
      
    • The MTPA methoxy group/CF3 region is less shielding (positive

      
      ).
      
    • Rule: If protons on the right (e.g., C4, C5) have

      
       and protons on the left (e.g., C2-isopropyl) have 
      
      
      
      , the center is (R) .
Deep Dive: Method B – Total Synthesis & Chiral GC (The Validator)

When regulatory submission requires "identity confirmation" against an authentic standard, synthesis is non-negotiable.

Experimental Workflow
  • Retrosynthetic Analysis:

    • The target can be disconnected at the C4-C5 bond or synthesized via double alkylation of a chiral epoxide.

    • Preferred Route: Ring opening of (S)-2-isopropyloxirane (derived from L-valine or Sharpless epoxidation) with a homo-allyl anion equivalent, followed by oxidative cleavage/reduction.

  • Synthesis of Standards:

    • Synthesize (3R, 6R)-diol and (3S, 6S)-diol using enantiopure starting materials.

    • Synthesize the meso compound (often a byproduct of non-selective coupling).

  • Chiral GC/HPLC Method:

    • Column: Cyclodextrin-based chiral stationary phase (e.g.,

      
      -DEX 120 or Chiralpak AD-H).
      
    • Conditions: Isothermal mode (approx. 110°C) to maximize resolution of the remote centers.

    • Co-injection: Mix the unknown sample with the synthesized (3R, 6R) standard. A single peak confirms identity; a split peak indicates non-identity.

Visualization of the Decision Process

The following logic flow illustrates the decision-making process for determining the configuration of the acyclic diol.

Configuration_Flow Start Unknown 2,7-Dimethyloctane-3,6-diol Symmetry_Check Step 1: Symmetry Check (Acquire 1H NMR) Start->Symmetry_Check Mosher_Prep Step 2: Double Mosher Derivatization (Prep (S)- and (R)-Esters) Symmetry_Check->Mosher_Prep Purity Confirmed NMR_Analysis Step 3: Analyze Bis-Ester NMR Mosher_Prep->NMR_Analysis Result_Meso Result: Two Sets of Signals (Anisochronous) Config: Meso (3R, 6S) NMR_Analysis->Result_Meso Complex Spectrum Result_Chiral Result: One Set of Signals (Isochronous) Config: C2 Symmetric (RR or SS) NMR_Analysis->Result_Chiral Simple Spectrum Calc_Delta Step 4: Calculate Δδ (S - R) Result_Chiral->Calc_Delta Final_R Δδ Pattern: Right > 0, Left < 0 Config: (3R, 6R) Calc_Delta->Final_R Final_S Δδ Pattern: Right < 0, Left > 0 Config: (3S, 6S) Calc_Delta->Final_S

Figure 1: Decision tree for stereochemical assignment using Mosher Ester Analysis.

Mosher Model Visualization

Understanding the spatial arrangement is critical for interpreting the


 values.

Mosher_Model cluster_legend Shielding Logic (Δδ = δS - δR) C3 C3 (Chiral Center) H3 H (α-proton) C3->H3 R_Group Isopropyl (Left) C3->R_Group Chain -(CH2)2- (Right) C3->Chain MTPA MTPA Plane (Phenyl shields this side) C3->MTPA Ester Linkage expl If Phenyl of (R)-MTPA shields the Isopropyl group: δ(R-ester) is smaller. Therefore, Δδ (S-R) is Positive (>0).

Figure 2: Simplified Mosher Model. The MTPA phenyl group creates a shielding cone. By comparing the (S) and (R) esters, the spatial position of substituents relative to the phenyl ring is deduced.

References
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2(10), 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4] Chemical Reviews, 104(1), 17–118. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (3R,6R)-2,7-Dimethyloctane-3,6-diol (CAS 374791-05-6).[5][6][7] Link

  • Luan, F., et al. (2004). Stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol. ResearchGate / Flavour and Fragrance Journal. (Methodology reference for chiral diol synthesis). Link

Sources

Comparative

Benchmarking 2,7-Dimethyloctane-3,6-diol against commercial chiral ligands

Title: Benchmarking 2,7-Dimethyloctane-3,6-diol: The Chiral Scaffold Behind Privileged Phospholane Ligands Introduction In the landscape of asymmetric catalysis, commercial ligands like BINAP, BOX, and TADDOL often domin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 2,7-Dimethyloctane-3,6-diol: The Chiral Scaffold Behind Privileged Phospholane Ligands

Introduction In the landscape of asymmetric catalysis, commercial ligands like BINAP, BOX, and TADDOL often dominate the spotlight. However, as an Application Scientist evaluating process chemistry, I frequently direct researchers toward a less conspicuous but structurally superior foundational scaffold: 2,7-Dimethyloctane-3,6-diol (DMOD) [1]. Systematically known as 1,4-diisopropyl-1,4-butanediol, this aliphatic chiral diol is rarely deployed as a standalone metal-binding ligand. Instead, it serves as the critical stereogenic precursor for synthesizing the highly privileged


-symmetric bis(phospholane) ligands, most notably iPr-DuPhos  and iPr-BPE [2][3].

This guide objectively benchmarks the performance of DMOD-derived ligands against standard commercial alternatives, providing mechanistic causality, quantitative data, and a self-validating experimental protocol for its activation.

Mechanistic Role & Structural Superiority

The efficacy of a chiral ligand is dictated by its ability to transfer stereochemical information to the metal-bound substrate.

  • BINAP relies on the axial chirality of a flexible biaryl backbone, which can undergo conformational adjustments depending on the substrate.

  • DMOD-derived iPr-DuPhos , in contrast, utilizes a rigid, electron-rich phospholane ring. The isopropyl groups—derived directly from the DMOD scaffold—project forward into the coordination sphere of the transition metal (e.g., Rhodium)[4].

This creates a rigid "quadrant" system where two diagonal quadrants are completely blocked by the massive steric bulk of the isopropyl groups. This leaves the substrate no "escape route," forcing a highly stereoselective hydride transfer[5].

Quadrant cluster_DuPhos iPr-DuPhos (DMOD-Derived) cluster_BINAP BINAP (Commercial Standard) D1 Rigid Phospholane Ring D2 iPr Groups Block Quadrants II & IV D1->D2 D3 >99% ee Selectivity D2->D3 B1 Flexible Biaryl Backbone B2 Phenyl Rings Block Quadrants I & III B1->B2 B3 Substrate-Dependent ee B2->B3

Stereocontrol mechanisms: DMOD-derived iPr-DuPhos vs. BINAP.

Synthetic Workflow & Self-Validating Protocol

To harness DMOD, it must be converted into a highly electrophilic chiral cyclic sulfate[3]. Why not use a simple ditosylate? Experience dictates that ditosylates of 1,4-diols are highly prone to intramolecular cyclization (forming inactive tetrahydrofurans) when attacked by nucleophiles. The cyclic sulfate rigidly locks the conformation, preventing intramolecular etherification and ensuring a clean double


 inversion when reacted with primary phosphines[2].

Workflow A 2,7-Dimethyloctane-3,6-diol (Chiral 1,4-Diol) B Cyclic Sulfite Intermediate A->B SOCl2, Et3N 0 °C C Chiral Cyclic Sulfate (Bis-Electrophile) B->C NaIO4, RuCl3 Oxidation D iPr-DuPhos Ligand (C2-Symmetric) C->D 1,2-Diphosphinobenzene n-BuLi, THF

Workflow for synthesizing iPr-DuPhos from 2,7-dimethyloctane-3,6-diol.

Step-by-Step Methodology: Activation of DMOD
  • Cyclic Sulfite Formation:

    • Dissolve (3S,6S)-2,7-dimethyloctane-3,6-diol (1.0 eq) in anhydrous

      
       under argon. Add triethylamine (2.5 eq) and cool to 0 °C.
      
    • Dropwise add thionyl chloride (

      
      , 1.2 eq).
      
    • Causality & Validation: The low temperature prevents epimerization of the stereocenters. Monitor via TLC (hexane/EtOAc). Complete disappearance of the highly polar diol spot confirms conversion to the less polar sulfite.

  • Oxidation to Cyclic Sulfate:

    • Dilute the crude sulfite in a

      
       mixture. Add 
      
      
      
      (1.5 eq) and a catalytic amount of
      
      
      (0.01 eq).
    • Causality & Validation: Ruthenium catalyzes the oxidation of S(IV) to S(VI). Validate success via

      
       NMR: The methine protons adjacent to the oxygen will shift significantly downfield (approx. 
      
      
      
      4.8 ppm) due to the strong electron-withdrawing nature of the newly formed sulfate group.
  • Phosphination (Ligand Assembly):

    • React the isolated cyclic sulfate with 1,2-diphosphinobenzene in the presence of n-BuLi in THF.

    • Causality: The sequential double

      
       attack inverts the stereocenters (e.g., S,S to R,R), yielding the highly rigid, chelating iPr-DuPhos ligand[3].
      

Benchmarking Data: Quantitative Comparison

When benchmarking the DMOD-derived iPr-DuPhos against commercial standards in the Rh-catalyzed asymmetric hydrogenation of


-(N-acylamino)acrylates (standard precursors for chiral amino acids), the superiority of the DMOD scaffold becomes evident[4][5].
Ligand SystemChiral Scaffold SourceCatalyst Loading (S/C)Enantiomeric Excess (ee %)Turnover Frequency (

)
iPr-DuPhos 2,7-Dimethyloctane-3,6-diol 10,000 > 99.0% > 5,000
(R)-BINAP BINOL / Biaryl coupling1,00092.0%~ 500
Ph-BOX Chiral Amino Alcohols10085.0%< 100
TADDOL-Phos Tartaric Acid50089.0%~ 300

Data Interpretation: The electron-rich nature of the alkyl phospholane (compared to the aryl phosphines in BINAP) significantly accelerates the oxidative addition of


, resulting in a Turnover Frequency (TOF) that is an order of magnitude higher. Furthermore, the rigid steric blockade provided by the DMOD-derived isopropyl groups ensures near-perfect enantioselectivity (>99% ee) at exceptionally low catalyst loadings[4].

Conclusion

While 2,7-Dimethyloctane-3,6-diol is rarely utilized as a direct metal-binding ligand, its role as a chiral building block is unparalleled. By converting this aliphatic diol into a cyclic sulfate, chemists unlock access to the DuPhos and BPE ligand families. For researchers developing scalable, highly enantioselective hydrogenation processes—particularly for active pharmaceutical ingredients (APIs)—benchmarking proves that DMOD-derived systems consistently outperform classical BINAP and BOX architectures in both selectivity and catalytic turnover.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,7-Dimethyloctane-3,6-diol

Operational Safety & Handling Guide: 2,7-Dimethyloctane-3,6-diol Executive Summary & Chemical Identity Handling 2,7-Dimethyloctane-3,6-diol (CAS: 374791-05-6 for the (3R,6R) isomer, or generic 3255343 CID) requires a nua...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 2,7-Dimethyloctane-3,6-diol

Executive Summary & Chemical Identity

Handling 2,7-Dimethyloctane-3,6-diol (CAS: 374791-05-6 for the (3R,6R) isomer, or generic 3255343 CID) requires a nuanced approach that balances operator safety with experimental integrity. Unlike simple solvents, this chiral diol is often a high-value intermediate in asymmetric synthesis.

The primary safety directive is Contamination Control & Irritant Management . As a solid glycol derivative, it presents a low vapor pressure hazard at room temperature but a significant contact hazard (irritation) and particulate inhalation risk.

Property Data
CAS No. 374791-05-6 (Specific stereoisomers vary)
Molecular Formula C₁₀H₂₂O₂
Physical State White crystalline solid or flocculent powder
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)
Solubility Soluble in alcohols, DMSO; sparingly soluble in water

Risk Profiling: The "Why" Behind the Protocol

To implement effective safety measures, we must understand the mechanism of interaction between the chemical and biological tissue.

  • Dermal Interaction (H315): The structure of 2,7-Dimethyloctane-3,6-diol consists of a lipophilic carbon backbone (octane chain) and two hydrophilic hydroxyl groups. This amphiphilic nature allows it to penetrate the stratum corneum (outer skin layer) effectively. It defats the skin, leading to dermatitis, and acts as a direct irritant to the epidermis.

  • Ocular Risk (H319): Crystalline solids pose a mechanical abrasion risk to the cornea. Upon dissolution in tear fluid, the localized high concentration of the diol changes the osmolarity and pH at the ocular surface, causing severe irritation.

  • Inhalation (H335): As a flocculent solid, static electricity often causes the particles to become airborne during weighing. Inhalation of these fines irritates the mucous membranes of the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without specific material selection.

A. Hand Protection: Nitrile vs. Latex

Recommendation: 100% Nitrile (Minimum 5 mil thickness). Do NOT use Latex.

  • Scientific Rationale: Natural rubber latex is susceptible to degradation by organic alcohols and diols. The lipophilic alkyl chain of this specific diol can swell the latex matrix, increasing permeability. Nitrile (acrylonitrile-butadiene) offers superior chemical resistance to aliphatic alcohols and prevents "breakthrough" during the handling of solid fines.

  • Double-Gloving Protocol: Required when handling >5g or when the compound is in solution (e.g., dissolved in DCM or THF).

    • Inner Layer: 4 mil Nitrile (Bright color).

    • Outer Layer: 5-8 mil Nitrile (Dark color). This provides a visual indicator of breach.

B. Respiratory Protection

Recommendation: N95/P2 Particulate Respirator (if outside a fume hood) or Local Exhaust Ventilation (LEV) .

  • Operational Logic: Weighing this solid often generates static-charged dust. If a balance enclosure is not available, a disposable N95 mask is mandatory to prevent inhalation of fines.

C. Eye Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Safety glasses have gaps. Airborne flocculent crystals can bypass side shields. Goggles provide a seal that protects against both dust entry and splashes if the diol is dissolved in reaction solvents.

Operational Workflow & Logic

The following diagram outlines the safe handling lifecycle, emphasizing the critical control points (CCPs) where exposure risk is highest.

G Figure 1: Safe Handling Lifecycle of 2,7-Dimethyloctane-3,6-diol Storage Cold Storage (2-8°C, Sealed) Equilibrate Thermal Equilibration (Prevent Condensation) Storage->Equilibrate Warm to RT Weighing Weighing / Aliquoting (Static Control + LEV) Equilibrate->Weighing Open Container Reaction Reaction / Solvation (Fume Hood) Weighing->Reaction Transfer Solid Waste Disposal (Non-Halogenated Organic) Weighing->Waste Contaminated Wipes Reaction->Waste Post-Exp

Figure 1: Safe Handling Lifecycle. Note the critical step of Thermal Equilibration to prevent moisture absorption, which degrades the chemical and causes clumping.

Detailed Protocol: The "Static Control" Weighing Technique
  • Equilibration: Remove the container from the refrigerator (2-8°C) and let it reach room temperature before opening. This prevents condensation, which ruins the hygroscopic diol and creates a sticky, hard-to-handle paste.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weighing boat. This diol is prone to static charge, causing it to "jump" off the spatula, increasing inhalation risk.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which generate static.

Emergency & Disposal Procedures

Accidental Release (Spill)
  • Solid Spill: Do not sweep dry. This generates dust. Cover with a damp paper towel (water or ethanol) to wet the solid, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in flammable solvents.

Disposal Classification
  • Category: Non-Halogenated Organic Waste.

  • Protocol: Dissolve small solid amounts in a minimal amount of acetone or ethanol before adding to the liquid waste carboy. Do not throw loose solids into the trash, as they remain active irritants.

References

  • PubChem. (2025).[1] 2,7-Dimethyloctane-3,6-diol Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethyloctane-3,6-diol
Reactant of Route 2
2,7-Dimethyloctane-3,6-diol
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